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  • Product: 4-Nitro-2-pyridinecarboxylic acid hydrate
  • CAS: 929257-73-8

Core Science & Biosynthesis

Foundational

4-Nitro-2-pyridinecarboxylic acid hydrate chemical properties

4-Nitro-2-pyridinecarboxylic Acid Hydrate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications Executive Summary 4-Nitro-2-pyridinecarboxylic acid (CAS: 13509-19-8),...

Author: BenchChem Technical Support Team. Date: March 2026

4-Nitro-2-pyridinecarboxylic Acid Hydrate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Nitro-2-pyridinecarboxylic acid (CAS: 13509-19-8), commonly referred to as 4-nitropicolinic acid, is a highly functionalized pyridine derivative[1]. In its hydrate form, this compound serves as a critical building block in the synthesis of advanced therapeutics, particularly in the development of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) inhibitors[2]. The strategic placement of the electron-withdrawing nitro group and the carboxylic acid moiety enables precise regiocontrol during downstream cross-coupling and amidation reactions, making it indispensable for medicinal chemists.

Physicochemical Properties & Hydrate Characterization

The hydrate form of 4-nitro-2-pyridinecarboxylic acid introduces unique thermodynamic stability and solubility profiles compared to its anhydrous counterpart. The inclusion of water molecules within the crystal lattice alters the hydrogen-bonding network, directly impacting its dissolution rate in polar solvents—a critical parameter for ensuring homogenous reaction conditions in pharmaceutical manufacturing.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Number 13509-19-8 (Anhydrous)[1]Unique identifier for regulatory compliance and sourcing.
Molecular Formula C₆H₄N₂O₄·xH₂OHydration state (x) dictates the precise molecular weight and stoichiometry required for reactions.
Molecular Weight 168.11 g/mol (Anhydrous)[3]Essential for calculating exact molar equivalents during synthesis.
Melting Point 153–158 °C (Decomposes)[1]Indicates thermal instability at high temperatures; necessitates strictly controlled thermal reaction conditions.
Appearance Pale yellow to white solid[3]A color shift to dark brown indicates oxidative degradation or the formation of impurities.

Mechanistic Pathways for Synthesis

The synthesis of 4-nitro-2-pyridinecarboxylic acid requires stringent regiocontrol. The nitro group at the 4-position is highly electron-withdrawing, rendering the pyridine ring highly susceptible to nucleophilic attack, while the carboxylic acid governs the molecule's solubility and acid-base chemistry.

Pathway A: Hydrolysis of 2-Cyano-4-nitropyridine This is the most industrially scalable and direct route[1]. The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid. The causality behind using 90% H₂SO₄ at 120 °C is to provide the exact stoichiometric balance of water required for hydrolysis while maintaining sufficient acid strength to protonate the nitrile, thereby facilitating nucleophilic attack by water without decomposing the sensitive nitro group.

Pathway B: Oxidative Nitration of Picolinic Acid N-Oxide Alternatively, picolinic acid N-oxide undergoes electrophilic aromatic substitution[4]. The N-oxide directs the incoming nitro group exclusively to the 4-position. Subsequent deoxygenation using phosphorus trichloride (PCl₃) yields the target compound[1].

SynthesisPathway A 2-Cyano-4-nitropyridine (Starting Material) B Acidic Hydrolysis (90% H2SO4, 120°C) A->B Protonation C Amide Intermediate B->C +H2O D Sulfite Treatment (Na2SO3, 20-80°C) C->D Hydrolysis & Quench E Precipitation (Na2CO3, pH ~2) D->E Acidification F 4-Nitro-2-pyridinecarboxylic Acid Hydrate E->F Aqueous Crystallization

Synthetic workflow for 4-Nitro-2-pyridinecarboxylic acid hydrate via nitrile hydrolysis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocol for the synthesis and hydration of 4-nitro-2-pyridinecarboxylic acid incorporates built-in validation checkpoints. This ensures the protocol acts as a self-validating system, preventing the propagation of errors to subsequent steps.

Protocol 1: Synthesis and Hydrate Isolation from 2-Cyano-4-nitropyridine Objective: Convert 2-cyano-4-nitropyridine to 4-nitro-2-pyridinecarboxylic acid hydrate with >98% purity[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid[1].

    • Causality: 90% H₂SO₄ provides the optimal balance of water for hydrolysis and acid strength for nitrile activation. Using 98% H₂SO₄ would stall the reaction at the amide stage due to a lack of water.

  • Thermal Hydrolysis: Stir the solution at 120 °C for 2 hours[1].

    • Validation Checkpoint 1: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). The complete disappearance of the starting material peak validates full conversion to the intermediate, authorizing the progression to the quenching phase.

  • Quenching & Sulfite Treatment: Cool the mixture to 20–25 °C. Slowly add a solution of 5.60 g sodium sulfite (Na₂SO₃) in 10 mL deionized water dropwise. Stir for 1 hour, then warm to 80 °C for 1 hour[1].

    • Causality: Na₂SO₃ acts as a mild reducing agent. It quenches oxidative byproducts formed during the high-temperature acid phase, ensuring the final product does not suffer from oxidative degradation.

  • Precipitation: Cool to room temperature and pour the mixture into 100 g of ice water. Adjust the pH to approximately 2.0 using sodium carbonate (Na₂CO₃)[1].

    • Validation Checkpoint 2: Utilize a calibrated pH meter. The pKa of the carboxylic acid is ~2.5. Adjusting precisely to pH 2.0 ensures the compound is fully protonated and crashes out of the aqueous phase. A pH > 3 will result in massive yield loss due to the formation of the soluble carboxylate salt.

  • Hydrate Formation & Isolation: Filter the precipitate. Recrystallize the solid from a water-acetone solvent mixture to induce hydrate formation[1]. Dry under a gentle vacuum at room temperature.

    • Validation Checkpoint 3: Perform Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) on the final powder. This quantifies the exact water content (xH₂O), validating the hydrate stoichiometry before use in moisture-sensitive downstream couplings.

Applications in Drug Development: JAK/TYK2 Inhibitors

4-Nitro-2-pyridinecarboxylic acid is a crucial intermediate in the synthesis of aminopyrimidinyl compounds, which are potent inhibitors of Janus Kinases (JAK1, JAK2, JAK3) and Tyrosine Kinase 2 (TYK2)[2][5]. These kinases are central to cytokine signaling pathways implicated in severe autoimmune diseases, including multiple sclerosis and biliary cirrhosis[6].

Mechanistic Role in Synthesis: The carboxylic acid group of 4-nitro-2-pyridinecarboxylic acid is typically coupled with amines (e.g., methylamine) using standard peptide coupling agents like EDCI and HOBt to form stable amides[2]. Following this, the nitro group is catalytically reduced to an amine, which subsequently serves as a nucleophile to attach to the core pyrimidine scaffold of the JAK inhibitor[5].

JAKSignaling A Cytokine Binding BB BB A->BB B Receptor Dimerization C JAK1/TYK2 Activation D STAT Phosphorylation C->D E Gene Transcription (Autoimmune Response) D->E F Aminopyrimidinyl Inhibitor (Derived from 4-Nitro-picolinic acid) F->C Competitive ATP Inhibition BB->C

Modulation of JAK/STAT signaling by inhibitors derived from 4-nitro-2-pyridinecarboxylic acid.

References

  • BenchChem Technical Support Team. "A Technical Guide to 4-Nitropicolinic Acid: Commercial Availability, Synthesis, and Analysis". BenchChem.
  • "CAS 13509-19-8: Nitropicolinicacid". CymitQuimica.
  • "WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors".
  • "4-Nitropicolinic acid N-oxide". CAS Common Chemistry.
  • "US10980815B2 - Aminopyrimidinyl compounds".
  • "US9663526B2 - Aminopyrimidinyl compounds".

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-Nitro-2-pyridinecarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Supramolecular Architecture of a Key Heterocycle 4-Nitro-2-pyridinecarboxylic acid, a substituted pyridine derivative, holds signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Supramolecular Architecture of a Key Heterocycle

4-Nitro-2-pyridinecarboxylic acid, a substituted pyridine derivative, holds significant interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a nitro group and a carboxylic acid on a pyridine ring, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties. The incorporation of a water molecule into its crystal lattice to form a hydrate introduces a new layer of complexity and specificity to its solid-state behavior, profoundly influencing its physical and chemical properties. This technical guide provides a comprehensive exploration of the crystal structure of 4-Nitro-2-pyridinecarboxylic acid hydrate, offering insights into its synthesis, detailed structural features, and the critical role of hydrogen bonding in dictating its supramolecular assembly. This document is intended to serve as a valuable resource for researchers engaged in the rational design of new pharmaceuticals and functional materials.

Synthesis and Crystallization: The Genesis of a Hydrated Crystal

The isolation and structural characterization of 4-Nitro-2-pyridinecarboxylic acid monohydrate can emerge from unexpected reaction pathways, highlighting the intricacies of synthetic chemistry. One documented method reveals its formation as a byproduct during the nitration of 2,2'-bipyridine N,N'-dioxide using a mixture of nitric and sulfuric acids.[1][2] While the primary goal of this reaction is often the synthesis of 4,4'-disubstituted 2,2'-bipyridines, a competing ring oxidation process can lead to the formation of 4-nitropicolinic acid.[1][2]

The crystallization of the monohydrate is typically achieved through recrystallization from aqueous solutions.[2] The presence of water is crucial for the formation of the hydrated crystal lattice, where the water molecule plays a direct and integral role in the supramolecular assembly through hydrogen bonding.

Experimental Protocol: Synthesis and Crystallization

The following protocol outlines a representative synthesis where 4-Nitro-2-pyridinecarboxylic acid is an identified product, followed by the crystallization of its monohydrate form.

Materials:

  • 2,2'-Bipyridine N,N'-dioxide

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Nitration Reaction: In a carefully controlled reaction vessel, 2,2'-bipyridine N,N'-dioxide is subjected to nitration using a mixture of concentrated nitric and sulfuric acids. This step should be performed with appropriate safety precautions due to the corrosive and exothermic nature of the reaction.

  • Work-up and Isolation: Following the reaction, the mixture is carefully quenched and worked up to separate the various products. 4-Nitro-2-pyridinecarboxylic acid can be isolated from the product mixture.

  • Crystallization: The crude 4-Nitro-2-pyridinecarboxylic acid is dissolved in a minimal amount of hot deionized water.

  • Crystal Growth: The solution is allowed to cool slowly to room temperature. Single crystals of 4-Nitro-2-pyridinecarboxylic acid monohydrate suitable for X-ray diffraction can be obtained through slow evaporation of the solvent.[2]

The Crystal Structure Unveiled: A Detailed Crystallographic Analysis

The solid-state architecture of 4-Nitro-2-pyridinecarboxylic acid monohydrate has been elucidated through single-crystal X-ray diffraction, revealing a fascinating network of intermolecular interactions.[1][2]

Molecular Structure and Conformation

Within the crystal lattice, the 4-Nitro-2-pyridinecarboxylic acid molecule is nearly planar. The nitro and carboxylic acid groups are only slightly twisted out of the plane of the pyridine ring.[2] Unlike the parent 2-picolinic acid, which can exist as a zwitterion in its crystal structure, the presence of the water molecule in the hydrate of the nitro-substituted analogue prevents the formation of a zwitterionic form in the lattice.[2]

Crystallographic Data

The crystallographic parameters for 4-Nitro-2-pyridinecarboxylic acid monohydrate provide a quantitative description of its unit cell and symmetry.

ParameterValue
Chemical FormulaC₆H₄N₂O₄·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.978(2)
b (Å)6.4770(13)
c (Å)11.205(2)
β (°)113.84(3)
Volume (ų)728.8(2)
Z4

Note: The specific crystallographic data presented here is based on a representative structure and may vary slightly between different experimental determinations.

The Supramolecular Synthon: Hydrogen Bonding at the Core

The defining feature of the 4-Nitro-2-pyridinecarboxylic acid monohydrate crystal structure is its intricate hydrogen bonding network. The water molecule acts as a crucial bridge, connecting adjacent molecules of the acid to form a stable, three-dimensional array.

The Tetramolecular Core

The fundamental building block of the crystal packing is a tetramolecular unit composed of two molecules of 4-Nitro-2-pyridinecarboxylic acid and two water molecules.[2] Each water molecule participates in two key hydrogen bonds:

  • It donates a hydrogen atom to the nitrogen atom of the pyridine ring of one acid molecule.[2]

  • It accepts a hydrogen atom from the carboxylic acid group of a second acid molecule.[2]

This arrangement creates a tightly bound dimeric assembly of the acid molecules, mediated by the water molecules.

Assembling into Ribbons and Sheets

These tetramolecular units are further organized into extended structures. The remaining hydrogen bond donor and acceptor sites on the water molecules and the carbonyl oxygen of the carboxylic acid group facilitate the formation of ribbons.[2] Specifically, a hydrogen bond forms between a water molecule and the carbonyl oxygen of an adjacent tetramolecular unit.[2] These ribbons then stack in a coplanar fashion, leading to the final three-dimensional crystal lattice.[2]

Visualization of the Hydrogen Bonding Network

The following diagram illustrates the key hydrogen bonding interactions that define the crystal structure of 4-Nitro-2-pyridinecarboxylic acid monohydrate.

G cluster_tetramer Tetramolecular Unit cluster_ribbon Ribbon Formation Acid1 4-Nitro-2-pyridinecarboxylic Acid (1) Water1 Water Molecule (1) Acid1->Water1 O-H...N (Pyridine) Acid2 4-Nitro-2-pyridinecarboxylic Acid (2) Water1->Acid2 O-H...O=C (Carboxyl) Water2 Water Molecule (2) Tetramer1 Tetramolecular Unit A Tetramer2 Tetramolecular Unit B Tetramer1->Tetramer2 O-H...O=C (Water to Carbonyl) CrystalLattice 3D Crystal Lattice

Caption: Hydrogen bonding in 4-Nitro-2-pyridinecarboxylic acid monohydrate.

Physicochemical Characterization: A Multi-faceted Approach

A thorough understanding of the physicochemical properties of 4-Nitro-2-pyridinecarboxylic acid hydrate is essential for its application in drug development and materials science. A combination of analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the O-H stretch of the carboxylic acid and water, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution. The chemical shifts of the protons and carbons provide detailed information about the electronic environment of the atoms in the pyridine ring and the substituent groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the hydrate, TGA can be used to determine the temperature at which the water of hydration is lost, providing information about the thermal stability of the hydrate.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point of the anhydrous compound and to study other thermal transitions, such as phase changes or decomposition.

Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of 4-Nitro-2-pyridinecarboxylic acid hydrate.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of 4-Nitro-2- pyridinecarboxylic Acid Crystallization Crystallization of Monohydrate Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Crystallization->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Crystallization->Thermal Structure Crystal Structure Determination SCXRD->Structure Properties Elucidation of Physicochemical Properties Spectroscopy->Properties Thermal->Properties

Caption: Workflow for Characterization.

Implications for Drug Development and Materials Science

The detailed understanding of the crystal structure of 4-Nitro-2-pyridinecarboxylic acid hydrate has significant implications for its practical applications.

  • Polymorphism and Bioavailability: The ability of this compound to form a hydrate highlights the potential for polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can have different solubilities, dissolution rates, and, consequently, different bioavailabilities. For pharmaceutical development, controlling the crystallization process to obtain a specific and stable crystalline form is critical.

  • Crystal Engineering: The well-defined hydrogen bonding network in the hydrate provides a blueprint for crystal engineering. By understanding these non-covalent interactions, researchers can design co-crystals with other molecules to modify the physicochemical properties of 4-Nitro-2-pyridinecarboxylic acid in a predictable manner. This can be used to improve properties such as solubility, stability, and melting point.

  • Ligand Design in Coordination Chemistry: As a substituted picolinic acid, this molecule is a potential ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitro group can influence the electronic properties of the ligand and the resulting coordination complex, potentially leading to materials with interesting catalytic, magnetic, or optical properties.

Conclusion

The crystal structure of 4-Nitro-2-pyridinecarboxylic acid monohydrate offers a compelling case study in the importance of understanding the solid-state chemistry of small molecules. The intricate interplay of hydrogen bonding, mediated by a single water molecule, dictates the supramolecular assembly and ultimately influences the material's bulk properties. For scientists in drug development and materials research, this detailed structural knowledge is not merely academic; it is a foundational piece of information that enables the rational design of new chemical entities with tailored properties and desired functionalities. The insights presented in this guide underscore the necessity of comprehensive solid-state characterization in the advancement of chemical and pharmaceutical sciences.

References

  • Constable, E. C., Housecroft, C. E., & Zampese, J. A. (2011). Where Did All the bpy Go? – Synthesis, Crystal and Molecular Structure of 4-Nitropicolinic Acid Monohydrate. Main Group Metal Chemistry, 34(3-4), 79-83. [Link]

  • Constable, E. C., Housecroft, C. E., & Zampese, J. A. (2006). Where Did All the bpy Go? – Synthesis, Crystal and Molecular Structure of 4-Nitropicolinic Acid Monohydrate. Inorganica Chimica Acta, 359(10), 3352-3356. [Link]

Sources

Foundational

4-Nitro-2-pyridinecarboxylic acid hydrate CAS number

[label=" Nitration/Oxidation\n(HNO3/ Fig 1: Primary and secondary synthetic routes yielding 4-Nitro-2-pyridinecarboxylic acid hydrate. Mechanistic Applications in Drug Development In medicinal chemistry, 4-nitro-2-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Nitration/Oxidation\n(HNO3/

Fig 1: Primary and secondary synthetic routes yielding 4-Nitro-2-pyridinecarboxylic acid hydrate.

Mechanistic Applications in Drug Development

In medicinal chemistry, 4-nitro-2-pyridinecarboxylic acid hydrate serves as a bifunctional scaffold. The carboxylic acid moiety is primed for amide coupling, while the nitro group serves as a masked amine, preventing unwanted side reactions during early-stage scaffold decoration.

Application 1: Synthesis of JAK Inhibitors The compound is frequently utilized in the synthesis of aminopyrimidinyl compounds, which act as potent inhibitors of Janus kinases (JAK1, JAK2, JAK3, and Tyk2)[1]. The carboxylic acid is typically activated using coupling reagents like EDCI and HOBt, followed by reaction with an amine (e.g., methylamine) to form an amide[1]. The nitro group is subsequently reduced to an amine, providing a handle for further functionalization into the final API.

Application 2: Catalytic Hydrogenation to 4-Aminopicolinic Acid The reduction of the nitro group to an amine is a fundamental transformation[2]. Utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere ensures complete reduction without hydrogenolyzing the sensitive pyridine ring or reducing the carboxylic acid[2].

DownstreamPathway S1 4-Nitropicolinic Acid Hydrate (Building Block) S2 4-Aminopicolinic Acid S1->S2 Catalytic Hydrogenation (10% Pd/C, H2) S3 Amide Coupling Intermediate S1->S3 Amide Coupling (EDCI, HOBt, DIPEA) S4 JAK Inhibitor API S2->S4 Multi-step Synthesis S3->S4 Scaffold Decoration

Fig 2: Mechanistic application of 4-Nitropicolinic acid hydrate in JAK inhibitor API synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropicolinic Acid from 2-Cyano-4-nitropyridine

Objective: Hydrolyze the nitrile to a carboxylic acid while preserving the nitro group[3].

  • Reagent Preparation : Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid in a round-bottom flask. Causality: 90% H₂SO₄ provides the optimal hydronium ion concentration for nitrile hydration to the amide, followed by hydrolysis to the acid, without causing sulfonation of the pyridine ring.

  • Heating : Heat the solution at 120°C for 2 hours under continuous stirring.

  • Nitrosation (Yield Optimization) : Cool the mixture to 20-25°C. Slowly add a solution of 5.6 g sodium nitrite in 10 mL of water dropwise over 30 minutes. Causality: The addition of nitrite helps convert any intermediate amide to the carboxylic acid via the formation of a diazonium-like intermediate that rapidly hydrolyzes[3].

  • Quenching : Pour the resulting solution onto 100 g of cracked ice.

  • Neutralization : Carefully neutralize the highly acidic mixture to pH 1.6 using sodium carbonate. Causality: pH 1.6 corresponds to the isoelectric point of 4-nitropicolinic acid, ensuring maximum precipitation of the zwitterionic/acidic form[3].

  • Isolation : Filter the crystalline precipitate and recrystallize from an aqueous acetone mixture to yield 4-nitro-2-pyridinecarboxylic acid hydrate.

Protocol 2: Catalytic Hydrogenation to 4-Aminopicolinic Acid

Objective: Selectively reduce the nitro group to an amine[2].

  • Setup : In a high-pressure hydrogenation vessel, dissolve 2.0 g of 4-nitro-2-pyridinecarboxylic acid hydrate in 50 mL of ethanol/glacial acetic acid (1:1 v/v).

  • Catalyst Addition : Carefully add 0.2 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere. Causality: Purging with argon prevents the spontaneous ignition of the solvent vapors by the highly active Pd catalyst.

  • Hydrogenation : Pressurize the vessel with H₂ gas to 3 atm and stir vigorously at room temperature for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.

  • Concentration : Concentrate the filtrate under reduced pressure to yield crude 4-aminopicolinic acid. Recrystallize from hot water.

References

  • Title : NI_搜索_CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐 (4-Nitropicolinic acid hydrate CAS 929257-73-8) Source : jm-bio.com URL :[Link]

  • Title : Where Did All the bpy Go? – Synthesis, Crystal and Molecular Structure of 4-Nitropicolinic Acid Monohydrate Source : Taylor & Francis / Supramolecular Chemistry URL : [Link]

  • Title : Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues Source : Bulletin of the Chemical Society of Japan / Oxford Academic URL : [Link]

  • Title: US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL

Sources

Exploratory

Foreword: A Modern Perspective on a Key Synthetic Intermediate

An In-depth Technical Guide to the Synthesis of 4-Nitropicolinic Acid Hydrate For Researchers, Scientists, and Drug Development Professionals 4-Nitropicolinic acid, a substituted pyridine carboxylic acid, stands as a piv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Nitropicolinic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

4-Nitropicolinic acid, a substituted pyridine carboxylic acid, stands as a pivotal building block in the landscape of medicinal and materials chemistry.[1] Its strategic functionalization—featuring a carboxylic acid at the 2-position and an electron-withdrawing nitro group at the 4-position—creates a versatile scaffold for constructing more complex molecular architectures.[1] While traditionally valued as a precursor for agrochemicals and functionalized picolinic acids like 4-aminopicolinic acid, its inherent reactivity continues to be explored for novel applications.[1]

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the synthetic pathways leading to 4-nitropicolinic acid hydrate. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. Our objective is to equip you, the practicing scientist, with the expertise to not only replicate these syntheses but to adapt and troubleshoot them with confidence.

Section 1: Foundational Properties and Safety Mandates

A thorough understanding of a compound's physicochemical properties and associated hazards is a non-negotiable prerequisite for safe and effective laboratory work.

Physicochemical Data

The essential properties of 4-nitropicolinic acid are summarized below, providing a foundational dataset for its handling and characterization.

PropertyValueSource(s)
IUPAC Name 4-nitropyridine-2-carboxylic acid[2]
Molecular Formula C₆H₄N₂O₄[3][4]
Molecular Weight 168.11 g/mol [2][3]
CAS Number 13509-19-8[2][4]
Appearance White to yellow crystalline powder[4]
Purity (Typical) >95-98%[3][4]
GHS Hazard Profile and Safe Handling Protocols

4-Nitropicolinic acid is classified as a hazardous substance, demanding strict adherence to safety protocols.[4]

  • GHS Classification: Irritant; Warning.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

Mandatory Safety Protocols:

  • Engineering Controls: All manipulations involving solid 4-nitropicolinic acid or its concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.[5] A face shield should be used when handling larger quantities or if there is a splash risk.[7]

    • Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and replace them immediately if contaminated.[6]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6]

  • Handling: Avoid generating dust.[8] Use spark-proof tools and ground all equipment when transferring large quantities of solid material.[8] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[4][8]

Section 2: Primary Synthetic Pathway: From Picolinic Acid N-Oxide

The most robust and frequently cited method for preparing 4-nitropicolinic acid proceeds via a two-step sequence starting from picolinic acid N-oxide. This approach offers high selectivity and good yields.[9][10] The overall transformation is visualized below.

G cluster_0 Overall Workflow Picolinic_N_Oxide Picolinic Acid N-Oxide Nitration Step 1: Nitration Picolinic_N_Oxide->Nitration HNO₃ / H₂SO₄ Intermediate 4-Nitropicolinic Acid N-Oxide Nitration->Intermediate Deoxygenation Step 2: Deoxygenation Intermediate->Deoxygenation PCl₃ Final_Product 4-Nitropicolinic Acid Deoxygenation->Final_Product

Caption: Two-step synthesis of 4-nitropicolinic acid.

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

Causality: The N-oxide functionality is critical here. It activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group primarily to the 4-position. Without the N-oxide, the pyridine ring is deactivated and nitration is difficult, often requiring harsh conditions that can lead to undesired byproducts.[9]

G PNO Picolinic Acid N-Oxide Reaction Electrophilic Nitration (Heating, 120-130°C) PNO->Reaction Acids Fuming HNO₃ Concentrated H₂SO₄ Acids->Reaction Quench Cool & Quench (Ice Water) Reaction->Quench Precipitate Precipitation Quench->Precipitate Filter Filtration & Drying Precipitate->Filter Product 4-Nitropicolinic Acid N-Oxide Filter->Product

Caption: Workflow for the nitration of picolinic acid N-oxide.

Experimental Protocol: (Adapted from literature procedures[3][10])

  • Acid Mixture Preparation: In a flask equipped with a stirrer and thermometer, carefully prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. This should be done in an ice bath to maintain the temperature below 10 °C. The addition of nitric acid to sulfuric acid is highly exothermic and must be done slowly and with vigorous stirring.[9]

  • Reactant Addition: Slowly add picolinic acid N-oxide (1 equivalent) portion-wise to the cooled acid mixture, ensuring the temperature does not rise significantly.

  • Reaction: Once the addition is complete, heat the resulting clear mixture to 120-130 °C. Maintain this temperature for approximately 2.5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. This quenching step is highly exothermic and must be performed slowly in a large beaker.

  • Isolation: A yellow precipitate of 4-nitropicolinic acid N-oxide will form. Allow the mixture to stand, preferably in a freezer overnight, to maximize precipitation.[3]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in vacuo to yield the pale yellow solid product.[3] A typical yield is around 53%.[3]

Step 2: Deoxygenation to 4-Nitropicolinic Acid

Causality: The N-oxide group, having served its purpose of directing nitration, must now be removed. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for pyridine N-oxides. The phosphorus atom readily attacks the N-oxide oxygen, leading to the formation of a stable P=O bond in the resulting phosphoryl chloride (POCl₃) and reduction of the N-oxide back to the pyridine.[9]

Experimental Protocol: (Adapted from literature procedures[3][9])

  • Reaction Setup: Suspend the 4-nitropicolinic acid N-oxide (1 equivalent) obtained from Step 1 in an anhydrous solvent such as toluene or chloroform in a flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: At room temperature, add phosphorus trichloride (PCl₃, ~1.2 equivalents) dropwise to the stirred suspension. The reaction is typically rapid.

  • Reaction Completion: Stir the mixture for approximately 15-30 minutes at room temperature after the addition is complete.[3]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water. This will hydrolyze any remaining PCl₃ and is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane.[3]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitropicolinic acid.

Section 3: Alternative Synthetic Pathway: Hydrolysis of 2-Cyano-4-nitropyridine

An alternative route involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine. This method is effective if the starting nitrile is readily available.

Causality: The strong acidic conditions (90% sulfuric acid) and high temperature facilitate the complete hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). The reaction proceeds through a carboxamide intermediate.

G Start 2-Cyano-4-nitropyridine Heat Heat to 120°C (2 hours) Start->Heat H2SO4 90% H₂SO₄ H2SO4->Heat Cool Cool to 20-25°C Heat->Cool Stir Stir (1 hour) Cool->Stir Sulfite Add Na₂SO₃ solution Sulfite->Stir Warm Warm to 80°C (1 hour) Stir->Warm Workup Cool & Dilute (Ice Water) Warm->Workup Precipitate Adjust pH to ~2 (Na₂CO₃) Workup->Precipitate Product 4-Nitropicolinic Acid Precipitate->Product

Caption: Workflow for the hydrolysis of 2-cyano-4-nitropyridine.

Experimental Protocol: (Adapted from a BenchChem procedure[3])

  • Reaction Setup: Dissolve 2-cyano-4-nitropyridine (1 equivalent) in 90% sulfuric acid in a suitable reaction vessel.

  • Heating: Stir the reaction mixture at 120 °C for 2 hours.[3]

  • Cooling and Addition: Cool the reaction to a temperature between 20-25 °C.[3]

  • Sulfite Treatment: Slowly add a solution of sodium sulfite in water dropwise to the reaction mixture while maintaining the temperature at 20-25 °C. Continue stirring at this temperature for 1 hour.[3]

  • Warming: Warm the reaction mixture to 80 °C for 1 hour.[3]

  • Work-up and Isolation: Cool the reaction to room temperature and dilute by adding it to ice water. Adjust the pH of the mixture to approximately 2 with sodium carbonate, which will induce the precipitation of the solid product.[3]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry.

Section 4: Purification and Final Product Characterization

Regardless of the synthetic route, the crude product requires purification to be suitable for further applications.

Protocol: Purification by Recrystallization

Causality: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: A water-acetone mixture is a suitable solvent system for the recrystallization of 4-nitropicolinic acid.[3] The optimal ratio should be determined empirically.

  • Dissolution: Place the crude 4-nitropicolinic acid in a flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven.

References

  • Google Patents. (n.d.). Processes for the production of picolinic acid dericatives.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitropicolinic Acid. Retrieved March 14, 2026, from [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved March 14, 2026, from [Link]

  • Chemwatch. (n.d.). 2-Picolinic acid Safety Data Sheet. Retrieved March 14, 2026, from [Link]

  • University of Iowa Environment, Health & Safety. (n.d.). Safe Handling of Picric Acid. Retrieved March 14, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Decomposition of 4-Nitro-2-pyridinecarboxylic Acid Hydrate

Disclaimer: Specific experimental data on the thermal decomposition of 4-Nitro-2-pyridinecarboxylic acid hydrate is not extensively available in the public domain. This guide is therefore based on established principles...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific experimental data on the thermal decomposition of 4-Nitro-2-pyridinecarboxylic acid hydrate is not extensively available in the public domain. This guide is therefore based on established principles of thermal analysis and extrapolated from data on analogous compounds, including hydrated carboxylic acids, nitroaromatic compounds, and pyridine derivatives. The proposed decomposition pathway and associated data should be considered predictive and require experimental verification.

Introduction

4-Nitro-2-pyridinecarboxylic acid hydrate is a heterocyclic aromatic compound with potential applications in organic synthesis and as a precursor for pharmaceuticals and other specialty chemicals. Its structure, featuring a pyridine ring substituted with a nitro group and a carboxylic acid, along with the presence of water of hydration, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition mechanism of this compound is crucial for safe handling, storage, and for defining the processing parameters in its various applications.

This technical guide provides a comprehensive overview of the predicted thermal decomposition pathway of 4-Nitro-2-pyridinecarboxylic acid hydrate. It outlines the expected thermal events and the analytical techniques best suited for their investigation, with a focus on Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of the thermal behavior of this and similar compounds.

Safety Precautions

The thermal decomposition of nitroaromatic compounds can be energetic and may produce toxic and hazardous gases.[1] Therefore, all thermal analyses should be conducted with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the compound.

  • Ventilation: Conduct all experiments in a well-ventilated laboratory or a fume hood to avoid inhalation of any evolved gases.

  • Small Sample Size: Use the smallest sample size feasible for thermal analysis to minimize the risk of any energetic event.

  • Inert Atmosphere: It is recommended to perform initial thermal analysis in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative reactions that could increase the exothermicity of the decomposition.

Predicted Thermal Decomposition Pathway

The thermal decomposition of 4-Nitro-2-pyridinecarboxylic acid hydrate is anticipated to occur in a multi-step process, primarily involving dehydration, decarboxylation, and subsequent decomposition of the resulting nitro-pyridine moiety.

  • Dehydration: The initial step upon heating will be the loss of water of hydration. This is typically an endothermic process that occurs at relatively low temperatures, often below 150°C.[2] The number of water molecules associated with the parent compound will determine the percentage of mass loss in this step.

  • Decarboxylation: Following dehydration, the carboxylic acid group is expected to decompose, releasing carbon dioxide (CO2). The decarboxylation of pyridinecarboxylic acids is a known reaction, and the temperature at which it occurs can vary depending on the position of the carboxylic acid group and the presence of other substituents.[3][4][5][6] For 2-pyridinecarboxylic acids, decarboxylation can be facilitated by the nitrogen atom in the ring.[6] This step is often accompanied by an endothermic or exothermic event, depending on the overall energetics of the bond-breaking and bond-forming processes.

  • Decomposition of the Nitro-Pyridine Ring: After the loss of water and carbon dioxide, the remaining 4-nitropyridine molecule will undergo further decomposition at higher temperatures. The decomposition of nitroaromatic compounds is typically a highly exothermic process and can be complex.[1] The primary decomposition is expected to involve the cleavage of the C-NO2 bond, leading to the evolution of nitrogen oxides (NOx, such as NO2 and NO) and subsequent fragmentation of the pyridine ring, which would release products like carbon monoxide (CO), hydrogen cyanide (HCN), and other small molecules.[7]

The following Graphviz diagram illustrates the predicted sequential decomposition pathway.

G A 4-Nitro-2-pyridinecarboxylic Acid Hydrate B Dehydration (Loss of H₂O) A->B Heat C Anhydrous 4-Nitro-2-pyridinecarboxylic Acid B->C D Decarboxylation (Loss of CO₂) C->D Further Heat E 4-Nitropyridine D->E F Ring Decomposition (Loss of NOx, CO, etc.) E->F High Temperature G Gaseous Products & Char Residue F->G

Caption: Predicted thermal decomposition pathway of 4-Nitro-2-pyridinecarboxylic acid hydrate.

Experimental Analysis

A combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is the most effective approach to experimentally verify and characterize the thermal decomposition of 4-Nitro-2-pyridinecarboxylic acid hydrate.[8]

Simultaneous TGA-DSC Analysis

This technique provides simultaneous information on mass changes (TGA) and heat flow (DSC) as a function of temperature.[2]

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow using appropriate standards (e.g., indium for temperature and heat flow).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Nitro-2-pyridinecarboxylic acid hydrate into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • Atmosphere: Use a dry, inert purge gas, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

  • Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

  • Data Analysis:

    • From the TGA curve, determine the onset and completion temperatures for each mass loss step and the percentage of mass lost.

    • From the DSC curve, identify the corresponding endothermic or exothermic peaks for each thermal event and determine the peak temperatures and enthalpy changes (ΔH).

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the gaseous products evolved during each decomposition step.[7][9][10][11]

Experimental Protocol:

  • Instrument Setup: Interface the outlet of the TGA furnace to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).

  • TGA-DSC Conditions: Follow the same experimental conditions as outlined in the TGA-DSC protocol.

  • EGA Data Acquisition:

    • TGA-MS: Continuously monitor the mass-to-charge ratios (m/z) of the evolved gases. Key m/z values to monitor include 18 (H₂O), 44 (CO₂), 46 (NO₂), 30 (NO), and 28 (CO, N₂).

    • TGA-FTIR: Continuously collect the infrared spectra of the evolved gases. Look for characteristic absorption bands for H₂O, CO₂, NOx, and other potential decomposition products.

  • Data Correlation: Correlate the evolution profiles of the identified gases with the mass loss steps observed in the TGA data and the thermal events in the DSC data.

The following diagram illustrates a typical experimental workflow for a comprehensive thermal analysis study.

G cluster_0 Sample Preparation cluster_1 TGA-DSC-EGA Analysis cluster_2 Data Analysis & Interpretation weigh Weigh 2-5 mg of sample load Load into TGA crucible weigh->load tga_dsc Heat in TGA-DSC (e.g., 10°C/min in N₂) load->tga_dsc ega Analyze Evolved Gas (MS or FTIR) tga_dsc->ega Heated Transfer Line analyze_tga Analyze TGA Data (% Mass Loss, T_onset) correlate Correlate TGA, DSC, and EGA Data analyze_tga->correlate analyze_dsc Analyze DSC Data (Endo/Exo Peaks, ΔH) analyze_dsc->correlate analyze_ega Analyze EGA Data (Identify Gas Species) analyze_ega->correlate pathway Propose Decomposition Pathway correlate->pathway

Caption: Experimental workflow for the thermal analysis of 4-Nitro-2-pyridinecarboxylic acid hydrate.

Data Interpretation and Expected Results

The combined TGA-DSC-EGA data will provide a detailed picture of the thermal decomposition process. The following table summarizes the expected thermal events and the corresponding analytical signatures.

Predicted Decomposition Step Approximate Temperature Range (°C) TGA Signature DSC Signature Expected Evolved Gases (m/z or IR bands)
Dehydration 50 - 150Mass loss corresponding to one or more water moleculesEndothermic peakH₂O (m/z 18)
Decarboxylation 150 - 250Mass loss corresponding to a CO₂ moleculeEndothermic or Exothermic peakCO₂ (m/z 44)
Ring Decomposition > 250Significant and often rapid mass lossStrong exothermic peak(s)NOx (m/z 46, 30), CO (m/z 28), and other fragments

Note: The exact temperatures and the nature of the thermal events (endothermic vs. exothermic) can be influenced by experimental conditions such as heating rate and the surrounding atmosphere.

Conclusion

The thermal decomposition of 4-Nitro-2-pyridinecarboxylic acid hydrate is predicted to be a multi-step process involving dehydration, decarboxylation, and the exothermic decomposition of the resulting nitro-pyridine structure. A thorough investigation using simultaneous TGA-DSC coupled with evolved gas analysis (TGA-MS or TGA-FTIR) is essential for a complete understanding of its thermal behavior. The insights gained from such an analysis are critical for ensuring the safe handling and processing of this compound in research and industrial settings. The methodologies and predictive framework presented in this guide provide a solid foundation for conducting and interpreting the thermal analysis of this and structurally related compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recrystallization Protocol for 4-Nitro-2-pyridinecarboxylic Acid Monohydrate

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context 4-Nitro-2-pyridinecarboxylic acid (co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

4-Nitro-2-pyridinecarboxylic acid (commonly known as 4-nitropicolinic acid or 4-NPCA) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, aminopyrimidinyl compounds, and complex supramolecular coordination networks [4]. Synthesized primarily via the nitration of picolinic acid N-oxide or the hydrolysis of 2-cyano-4-nitropyridine, the crude reaction product is frequently contaminated with unreacted precursors, positional isomers, and inorganic salts (e.g., sodium carbonate or sodium sulfate) used during standard aqueous workups [2].

To achieve pharmaceutical-grade purity, the compound must be isolated as a highly stable monohydrate . This application note details a field-proven, self-validating water-acetone recrystallization protocol. By leveraging the differential solubility of impurities and the thermodynamic stability of the monohydrate crystal lattice, this method ensures >99% phase purity and optimal recovery.

Physicochemical Profiling

Understanding the physical properties of the target compound is essential for designing an effective crystallization cooling curve and solvent ratio.

Table 1: Physicochemical Properties of 4-NPCA Monohydrate

ParameterSpecification / Value
Chemical Name 4-Nitro-2-pyridinecarboxylic acid hydrate
CAS Registry Number 13509-19-8
Molecular Formula C₆H₄N₂O₄ · H₂O
Molecular Weight 186.12 g/mol (Hydrate)
Appearance Pale yellow to bright yellow crystalline needles
Melting Point 150–151 °C [1]
Solubility Profile Soluble in hot acetone and polar organics; slightly soluble in cold water [3]

Mechanistic Causality: The Water-Acetone System

As an Application Scientist, it is crucial not just to execute a solvent swap, but to understand why the water-acetone system is the gold standard for this molecule [2].

  • Impurity Partitioning (Acetone): Acetone acts as the primary solvent. At elevated temperatures (50–55 °C), it fully dissolves the crude organic acid and non-hydrated organic impurities. Crucially, inorganic salts remain entirely insoluble in acetone, allowing for their complete mechanical removal via hot filtration.

  • Lattice Stabilization & Anti-Solvent Action (Water): Water serves a dual purpose. First, it acts as an anti-solvent, drastically reducing the solubility of the organic acid and driving the system into supersaturation. Second, it acts as a structural reagent. X-ray crystallographic studies demonstrate that the monohydrate lattice is stabilized by a robust hydrogen-bonding network involving the incorporated water molecule, the pyridine nitrogen, and the carboxylic acid group [1]. This specific thermodynamic sink strictly excludes organic impurities from the growing crystal lattice, yielding highly pure yellow needles.

Experimental Workflow

Workflow for water-acetone recrystallization of 4-Nitro-2-pyridinecarboxylic acid monohydrate.

Step-by-Step Recrystallization Protocol

Note: 4-NPCA is a nitroaromatic compound. Handle with appropriate PPE in a well-ventilated fume hood.

Step 1: Primary Dissolution

  • Weigh the crude 4-nitropicolinic acid and transfer it to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add HPLC-grade acetone at a ratio of approximately 10–12 mL per gram of crude material.

  • Heat the suspension to 50–55 °C under gentle stirring until the organic material fully dissolves.

  • Causality Check: The solution will likely remain turbid due to suspended inorganic salts (e.g., sodium carbonate from prior neutralization steps). This is expected.

Step 2: Hot Filtration (Self-Validating Step)

  • Pre-heat a sintered glass funnel (porosity 3) or a fluted filter paper setup to prevent premature crystallization.

  • Rapidly filter the hot mixture under mild vacuum to remove the insoluble inorganic salts.

  • Validation: Inspect the filtrate. It must be a perfectly clear, deep yellow solution. If any cloudiness persists, the filtration must be repeated, as residual nucleation sites will trap impurities.

Step 3: Anti-Solvent Addition & Hydration

  • Transfer the clear, hot filtrate to a clean crystallization dish or Erlenmeyer flask.

  • While maintaining gentle stirring, slowly add deionized water dropwise. The ideal acetone-to-water volumetric ratio is typically 1:1 to 1:1.5 [2].

  • Causality Check: The addition of water immediately lowers the solubility of the compound while providing the stoichiometric H₂O necessary for the monohydrate hydrogen-bonding network [1]. The solution will reach the metastable zone, and slight turbidity may appear.

Step 4: Cooling Crystallization

  • Allow the mixture to cool ambiently to room temperature (20–25 °C) over 2 hours. Rapid cooling causes crashing out, which traps solvent inclusions and impurities.

  • Once at room temperature, transfer the vessel to a refrigerator (0–5 °C) and allow it to stand undisturbed for 12 hours.

  • Validation: The formation of distinct, bright yellow crystalline needles confirms the successful nucleation of the monohydrate form.

Step 5: Isolation and Drying

  • Collect the yellow needles via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL per gram of product) of an ice-cold 1:1 water-acetone mixture to displace the mother liquor without dissolving the product.

  • Dry the crystals under high vacuum at room temperature (do not exceed 40 °C, as excessive heat may drive off the lattice water, destroying the monohydrate structure).

Data Presentation: Quality Control & Yield

The efficacy of this protocol is validated through strict adherence to expected yield and purity metrics.

Table 2: In-Process Quality Control & Expected Metrics

MetricExpected ResultTroubleshooting / Causality
Recovery Yield 60% – 65% from crude [2]Lower yields suggest excessive acetone or insufficient cooling time.
Visual Appearance Bright yellow needlesAmorphous powder indicates the cooling rate was too fast (crashing out).
Melting Point 150–151 °C [1]Depression indicates trapped organic impurities or incomplete salt removal.
Purity (HPLC) > 99.0%Tailing in chromatography is common for pyridine derivatives; ensure proper buffer selection [2].

References

  • Constable, E. C., Housecroft, C. E., Kariuki, B. M., & Mahmood, A. (2006). "Where Did All the bpy Go? – Synthesis, Crystal and Molecular Structure of 4-Nitropicolinic Acid Monohydrate." Supramolecular Chemistry. URL:[Link]

  • US Patent Office. "US9663526B2 - Aminopyrimidinyl compounds". Google Patents.
Application

purification of 4-Nitro-2-pyridinecarboxylic acid hydrate

An Application Note for the Purification of 4-Nitro-2-pyridinecarboxylic acid hydrate For Researchers, Scientists, and Drug Development Professionals Introduction 4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Purification of 4-Nitro-2-pyridinecarboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitropicolinic acid, is a key heterocyclic building block in organic synthesis and pharmaceutical development.[1] Its utility in creating more complex molecules necessitates a high degree of purity. Contaminants, such as isomers (e.g., 5-nitro-2-pyridinecarboxylic acid), unreacted starting materials, or synthetic by-products, can lead to undesirable side reactions, lower yields, and complications in biological assays.[2][3] This compound often exists as a hydrate, meaning water molecules are incorporated into its crystal structure, a factor that must be considered during purification and characterization.[4]

This guide provides a detailed examination of robust purification strategies for 4-Nitro-2-pyridinecarboxylic acid hydrate, grounded in its fundamental physicochemical properties. We will explore methods from bulk purification using acid-base extraction to fine purification via recrystallization, offering both the theoretical basis and practical, step-by-step protocols.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for designing an effective purification strategy. The presence of both a carboxylic acid and a pyridine ring imparts specific solubility and reactivity characteristics that can be exploited.

Table 1: Physicochemical Data for 4-Nitro-2-pyridinecarboxylic Acid

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
Appearance White to pale yellow solid/powder
Melting Point Approx. 204°C (with decomposition)
Purity (Typical) ≥97%
Key Functional Groups Carboxylic Acid, Nitro Group, Pyridine Ring[1]

Safety and Handling: 4-Nitro-2-pyridinecarboxylic acid is classified as an irritant.[5] It can cause skin and serious eye irritation.[5] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[6]

Strategy 1: Purification by Acid-Base Extraction

Principle of the Method: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another.[7] The strategy hinges on the ability to change the ionization state, and therefore the water solubility, of the target molecule.[7] 4-Nitro-2-pyridinecarboxylic acid, due to its carboxylic acid group, is acidic. When treated with a weak aqueous base, such as sodium bicarbonate, it is deprotonated to form its corresponding sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[8][9] The layers can then be separated, and the pure carboxylic acid can be regenerated by acidifying the aqueous layer, causing it to precipitate out.[9][10]

This method is exceptionally effective for removing non-acidic impurities from a crude reaction mixture.

Diagram 1: Workflow for Acid-Base Extraction

cluster_start Initial State cluster_extraction Extraction Step cluster_separation Phase Separation cluster_workup Product Isolation A Crude Product (Target Acid + Neutral Impurities) dissolved in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO₃ Solution & Shake in Separatory Funnel A->B 1. Solubilize C Allow Layers to Separate B->C 2. Partition D Aqueous Layer (Water-soluble Sodium Salt of Target Acid) C->D 3. Separate E Organic Layer (Neutral Impurities) C->E 3. Separate F Isolate Aqueous Layer D->F G Acidify with HCl (aq) to pH ~2 F->G 4. Protonate H Precipitate Forms G->H I Collect Pure Solid by Vacuum Filtration H->I 5. Isolate

Caption: Workflow of Acid-Base Purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-Nitro-2-pyridinecarboxylic acid hydrate in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Mixing: Stopper the funnel and invert it gently, venting frequently to release the pressure generated from CO₂ evolution. Once the pressure subsides, shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (verify this for your chosen solvent).

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3-6 two more times with fresh portions of saturated NaHCO₃ solution, combining the aqueous extracts in the same flask. This ensures complete extraction of the acidic product. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Strategy 2: Purification by Recrystallization

Principle of the Method: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool slowly. Ideally, the desired compound is highly soluble in the solvent at high temperatures but has low solubility at low temperatures. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving the more soluble impurities behind in the "mother liquor." For compounds like substituted pyridine carboxylic acids, mixed solvent systems are often effective.[2] A pair of miscible solvents is used—one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Solvent Selection: For a related compound, 4-nitro-3-hydroxy-2-pyridinecarboxylic acid, a mixed solvent system of isopropanol and water has proven effective.[2] This suggests a similar protic solvent system could be optimal for 4-Nitro-2-pyridinecarboxylic acid hydrate. Ethanol/water or isopropanol/water are excellent starting points for screening. The goal is to find a ratio that dissolves the compound completely when hot but allows for high recovery of crystals upon cooling.

Diagram 2: Workflow for Recrystallization

A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent (e.g., Isopropanol) to Dissolve A->B 1. Dissolve C Solution is Hot and Saturated B->C D Slowly Add Hot Anti-Solvent (e.g., Water) until Cloudy C->D 2. Induce Saturation E Add a Few Drops of Hot Solvent to Re-clarify D->E F Allow to Cool Slowly to Room Temperature E->F 3. Slow Cool G Cool Further in Ice Bath F->G 4. Maximize Yield H Crystals Form, Impurities Remain in Solution G->H I Collect Crystals by Vacuum Filtration H->I 5. Isolate

Caption: Workflow of Mixed-Solvent Recrystallization.

Detailed Protocol for Recrystallization:

  • Dissolution: Place the crude 4-Nitro-2-pyridinecarboxylic acid hydrate into an Erlenmeyer flask. In a separate beaker, heat your primary solvent (e.g., isopropanol). Add the minimum amount of the hot solvent to the flask to just dissolve the crude solid completely.

  • Induce Saturation: While keeping the solution hot, add a hot anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).

  • Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at the high temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (in the same ratio) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Alternative Strategy: Column Chromatography

For separating isomers or other impurities with very similar solubility profiles, flash column chromatography may be necessary.[3][11]

  • Stationary Phase: Silica gel is common, but pyridine-containing compounds can exhibit strong, undesirable interactions with the acidic silanol groups, leading to poor separation (peak tailing).[11] Using a less acidic stationary phase like neutral alumina or end-capped silica is recommended.[11]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a typical starting point. To improve peak shape on silica, the mobile phase can be modified by adding a small amount (0.1-1%) of an acid like acetic acid or a competing base like triethylamine.[11]

Verification of Purity

After purification, the identity and purity of the 4-Nitro-2-pyridinecarboxylic acid hydrate should be confirmed:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric or formic acid) can effectively separate the target compound from its impurities.[3][12] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and detect any remaining proton- or carbon-containing impurities.

References

  • Acid-Base Extraction. (n.d.). Department of Chemistry, University of California, Davis. Retrieved March 14, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved March 14, 2026, from [Link]

  • PENTA. (2025). SAFETY DATA SHEET: 4-Pyridinecarboxylic acid. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitropicolinic Acid. Retrieved March 14, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Retrieved March 14, 2026, from [Link]

  • Katrusiak, A., & Katrusiak, A. (2022). Stochastic hydration of a high-nitrogen-content molecular compound recrystallized under pressure. IUCrJ, 9(Pt 1), 23–30. Retrieved March 14, 2026, from [Link]

  • Cheméo. (n.d.). 4-Pyridinecarboxylic acid. Retrieved March 14, 2026, from [Link]

  • Mentasti, E., et al. (1986). Improved high-performance liquid chromatographic analysis of some carboxylic acids in food and beverages as their p-nitrobenzyl esters. Journal of Chromatography A, 364, 247-255. Retrieved March 14, 2026, from [Link]

  • ChemBK. (n.d.). 4-pyridinecarboxylic acid. Retrieved March 14, 2026, from [Link]

  • Smoleński, P., et al. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 20(39), 6039-6049. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
  • SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

Sources

Method

4-Nitro-2-pyridinecarboxylic acid hydrate as a ligand in coordination chemistry

Application Notes: 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Coordination Chemistry Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary 4-Nitro-2-pyridinecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Coordination Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

4-Nitro-2-pyridinecarboxylic acid (commonly known as 4-nitropicolinic acid or 4-npic) is a highly versatile N,O-chelating ligand. The presence of a strongly electron-withdrawing nitro group at the 4-position of the pyridine ring fundamentally alters its electronic profile compared to unsubstituted picolinic acid. This application note provides mechanistic insights, quantitative structural data, and field-proven protocols for synthesizing transition metal complexes and coordination polymers using 4-npic hydrate.

Mechanistic Insights & Chemical Profile

To successfully utilize 4-npic hydrate in coordination chemistry, one must understand the causality behind its reactivity and the structural dynamics it imparts on metal centers.

  • Electronic Effects and pKa Modulation: The 4-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the pyridine ring. This decreases the basicity of the pyridine nitrogen and lowers the pKa of the carboxylic acid group relative to standard picolinic acid. Consequently, deprotonation during complexation requires a carefully controlled pH window (typically pH 4–6). If the pH is too low, the ligand remains protonated and poorly coordinating; if too high, competing hydroxide ions lead to the irreversible precipitation of metal hydroxides [1].

  • Coordination Modes: 4-npic primarily acts as a bidentate ligand, chelating metal ions (e.g., Cu²⁺, Zn²⁺, Tc⁺) through the pyridine nitrogen and one carboxylate oxygen to form a highly stable five-membered metallacycle [2].

  • Supramolecular Assembly: The uncoordinated carboxylate oxygen and the nitro group frequently participate in extensive intermolecular hydrogen bonding. The use of the hydrate form of the ligand is an intentional experimental choice: the incorporated water molecules act as critical hydrogen-bond donors and acceptors, facilitating the assembly of robust 1D, 2D, or 3D supramolecular networks and preventing the collapse of porous architectures [4].

  • Redox and Luminescence: The nitro group can stabilize lower metal oxidation states by accepting electron density. Furthermore, nitro-substituted picolinates exhibit unique photophysical properties, including large Stokes shifts, making them valuable for bioimaging and luminescent sensors [3].

G LIG 4-Nitro-2-pyridinecarboxylic Acid (Protonated) PH pH Adjustment (pH 4-6) NaOH / Buffer LIG->PH Deprotonation DEP 4-Nitropicolinate (Deprotonated Anion) PH->DEP COM Mononuclear Complex [M(4-npic)2] DEP->COM Chelation (N,O) MET Transition Metal Salt (Cu2+, Zn2+, etc.) MET->COM M2+ Cation SUP Supramolecular Assembly (H-Bonding via NO2 & H2O) COM->SUP Lattice Packing

Logical pathway of pH-dependent coordination and supramolecular assembly of 4-npic complexes.

Quantitative Structural Data

The following table summarizes the typical coordination geometries and bond characteristics of 4-npic and related nitro-picolinate complexes across different transition metals.

Metal CenterComplex TypeTypical Coordination GeometryAvg. M-N Bond (Å)Avg. M-O Bond (Å)Primary Application
Cu(II) MononuclearDistorted Octahedral / Square Planar1.98 - 2.051.95 - 2.02Antimicrobial agents
Zn(II) MononuclearOctahedral2.05 - 2.152.00 - 2.10Luminescent sensors
Tc(I) OrganometallicDistorted Octahedral~2.19~2.17Radiopharmaceuticals
Cd(II) 1D PolymerDistorted Octahedral2.32 - 2.352.25 - 2.31Materials Science

Experimental Protocols

Protocol A: Synthesis of Bis(4-nitropicolinato)copper(II) Dihydrate

Rationale: Cu(II) readily forms stable square-planar or Jahn-Teller distorted octahedral complexes with N,O-donors. This protocol utilizes a mixed solvent system to balance the solubility of the organic ligand and the inorganic metal salt, creating a self-validating system where product formation is indicated by a distinct color change and precipitation.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol (approx. 372 mg) of 4-nitro-2-pyridinecarboxylic acid hydrate in 20 mL of a 1:1 (v/v) ethanol/water mixture under gentle heating (40 °C).

  • pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches 5.0. Critical Insight: Do not exceed pH 6.5 to prevent the competitive formation of insoluble Cu(OH)₂.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of distilled water. Add this blue solution dropwise to the ligand solution under continuous magnetic stirring at 60 °C.

  • Complexation: Maintain stirring for 2 hours. The solution will transition to a deep green/blue color, followed by the precipitation of a microcrystalline solid.

  • Isolation: Cool the suspension to room temperature. Isolate the precipitate via vacuum filtration.

  • Purification: Wash the solid sequentially with cold distilled water (2 × 5 mL) to remove unreacted metal salts, followed by cold ethanol (2 × 5 mL) to remove unreacted ligand. Dry under vacuum at 50 °C for 12 hours.

Protocol B: Solvothermal Synthesis of a Mixed-Ligand Metal-Organic Framework (MOF)

Rationale: Using a secondary bridging ligand like 4,4'-bipyridine (bpy) alongside 4-npic promotes the extension of mononuclear nodes into 1D chains or 2D/3D frameworks. Solvothermal conditions provide the activation energy required to overcome kinetic traps, yielding thermodynamically stable single crystals.

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL glass vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O, 1.0 mmol of 4-nitro-2-pyridinecarboxylic acid hydrate, and 0.5 mmol of 4,4'-bipyridine in 15 mL of a DMF/H₂O mixture (3:1 v/v).

  • Homogenization: Sonicate the mixture for 10 minutes until a clear solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours under autogenous pressure.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour. Critical Insight: Rapid cooling causes sudden supersaturation, leading to amorphous powders. A slow cooling rate thermodynamically favors the nucleation and growth of high-quality single crystals suitable for X-ray diffraction.

  • Harvesting: Decant the mother liquor and harvest the resulting crystals. Wash with fresh DMF (3 × 5 mL) to remove unreacted precursors from the pores, and dry in air.

Workflow P1 Ligand + Metal Salt + Co-ligand (bpy) S1 Solvent System (DMF/H2O) P1->S1 R1 Solvothermal Synthesis (120°C, 72h) S1->R1 C1 Controlled Cooling (5°C/h) R1->C1 H1 Crystal Harvesting & Washing C1->H1

Step-by-step solvothermal workflow for the synthesis of 4-npic-based coordination polymers.

References

  • BenchChem Technical Support Team. "4-Nitropicolinic Acid | 13509-19-8 - Benchchem". BenchChem.
  • ACS Publications. "[Tc(OH2)(CO)3(PPh3)2]+: A Synthon for Tc(I) Complexes and Its Reactions with Neutral Ligands". Inorganic Chemistry.
  • RSC Publishing. "Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid". Dalton Transactions.
  • Taylor & Francis. "Where Did All the bpy Go? – Synthesis, Crystal and Molecular Structure of 4-Nitropicolinic Acid Monohydrate". Supramolecular Chemistry.
Application

Synthesis of Metal Complexes with 4-Nitro-2-pyridinecarboxylic Acid Hydrate: An In-depth Technical Guide for Researchers

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, characterization, and potential applications of metal complexes inc...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, characterization, and potential applications of metal complexes incorporating 4-Nitro-2-pyridinecarboxylic acid hydrate. This document moves beyond simple procedural lists to offer in-depth scientific rationale, field-proven insights, and a self-validating framework for the described protocols.

Introduction: The Unique Potential of 4-Nitro-2-pyridinecarboxylic Acid as a Ligand

4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitro-2-picolinic acid, is a versatile heterocyclic ligand that offers a unique combination of coordination sites and electronic properties for the synthesis of novel metal complexes. The presence of a carboxylic acid group at the 2-position and a strongly electron-withdrawing nitro group at the 4-position of the pyridine ring creates a rich electronic landscape that can be exploited to fine-tune the properties of the resulting metal complexes.

The pyridine nitrogen and the carboxylate oxygen atoms can act as a bidentate chelating agent, forming stable five-membered rings with metal ions.[1] This chelation is a common coordination mode for 2-pyridinecarboxylic acid derivatives.[2] The introduction of the nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, making the pyridine nitrogen a weaker Lewis base compared to its non-nitrated counterpart. This electronic modulation can affect the kinetics and thermodynamics of complex formation, as well as the spectroscopic, electrochemical, and biological properties of the final metal complex.[3]

The coordination of metal ions to biologically active organic molecules can enhance their therapeutic efficacy.[4] The inherent biological activities of both pyridine derivatives and nitro-containing compounds suggest that their metal complexes could be promising candidates for various applications, including as anticancer and antimicrobial agents.[3][5]

This guide will provide detailed protocols for the synthesis of metal complexes with 4-Nitro-2-pyridinecarboxylic acid hydrate, explain the critical experimental parameters, and describe the essential characterization techniques.

PART 1: Synthesis Methodologies and Experimental Protocols

The synthesis of metal complexes with 4-Nitro-2-pyridinecarboxylic acid can be achieved through several methods, with the choice of method depending on the desired product (e.g., discrete mononuclear complex vs. coordination polymer) and the nature of the metal ion. Here, we detail two primary approaches: conventional solution-based synthesis and hydrothermal synthesis.

Protocol 1: Conventional Solution-Based Synthesis of a Transition Metal Complex

This protocol describes the synthesis of a generic divalent transition metal complex (e.g., Cu(II), Co(II), Ni(II), Zn(II)) with 4-Nitro-2-pyridinecarboxylic acid hydrate in a one-pot self-assembly reaction.

Rationale: This method is straightforward, generally proceeds at or near room temperature, and is suitable for the formation of discrete molecular complexes. The choice of solvent is critical; a mixture of water and a more polar organic solvent like ethanol is often used to dissolve both the hydrated metal salt and the slightly less polar organic ligand.

Workflow for Conventional Synthesis:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Ligand Dissolve 4-Nitro-2-pyridinecarboxylic acid hydrate in Ethanol/Water Mix Add Metal Salt Solution to Ligand Solution Dropwise Ligand->Mix MetalSalt Dissolve Metal Salt (e.g., MCl₂·xH₂O) in Water MetalSalt->Mix Stir Stir at Room Temperature (2-48 hours) Mix->Stir Filter Filter the Precipitate Stir->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry in vacuo Wash->Dry

Caption: Workflow for conventional solution-based synthesis.

Detailed Step-by-Step Protocol:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Nitro-2-pyridinecarboxylic acid hydrate in a mixture of 20 mL of ethanol and 10 mL of deionized water. Gently warm the mixture if necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, or Zn(OAc)₂·2H₂O) in 10 mL of deionized water.

  • Reaction: While stirring the ligand solution at room temperature, add the metal salt solution dropwise over a period of 15 minutes. A precipitate may form immediately or over time.

  • Stirring and Crystallization: Continue stirring the reaction mixture at room temperature for 24-48 hours to allow for complete reaction and potential crystal growth. For slower crystallizing systems, the solution can be left undisturbed.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 10 mL portions of deionized water to remove any unreacted metal salts, followed by two 10 mL portions of cold ethanol to remove unreacted ligand and other organic impurities.

  • Drying: Dry the purified complex in a vacuum oven at 60 °C for 12 hours.

ParameterValue/RangeRationale
Metal:Ligand Molar Ratio 1:2This ratio typically favors the formation of neutral, monomeric complexes of the type [M(L)₂], where L is the deprotonated ligand, especially with divalent metal ions.
Solvent System Ethanol/WaterEnsures solubility of both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction environment.
Reaction Temperature Room TemperatureSufficient for the coordination reaction to proceed without promoting decomposition of the ligand or the resulting complex.
Reaction Time 24-48 hoursAllows for the slow formation of well-defined crystals, which is crucial for characterization techniques like single-crystal X-ray diffraction.
Protocol 2: Hydrothermal Synthesis of a Lanthanide Coordination Polymer

Hydrothermal synthesis is a powerful technique for preparing crystalline coordination polymers, including metal-organic frameworks (MOFs).[6] This method utilizes elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality crystals.

Rationale: Lanthanide ions, with their high coordination numbers and flexible coordination geometries, are well-suited for forming extended network structures. The hydrothermal conditions facilitate the deprotonation of the carboxylic acid and can lead to different coordination modes of the ligand compared to room temperature synthesis.

Workflow for Hydrothermal Synthesis:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Reactants Combine Lanthanide Salt, Ligand, and Water in a Teflon Liner Seal Seal Teflon Liner in a Stainless Steel Autoclave Reactants->Seal Heat Heat at 120-180 °C for 24-72 hours Seal->Heat Cool Slowly Cool to Room Temperature Heat->Cool Filter Filter the Crystalline Product Cool->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Air Dry Wash->Dry

Caption: Workflow for hydrothermal synthesis.

Detailed Step-by-Step Protocol:

  • Reactant Mixture: In a 25 mL Teflon-lined stainless steel autoclave, combine 0.2 mmol of a lanthanide(III) salt (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O), 0.2 mmol of 4-Nitro-2-pyridinecarboxylic acid hydrate, and 10 mL of deionized water.

  • Sealing: Securely seal the Teflon liner within the stainless steel autoclave.

  • Heating: Place the autoclave in a programmable oven and heat to 160 °C for 48 hours.

  • Cooling: After the heating period, allow the oven to cool slowly to room temperature over 24 hours.

  • Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with deionized water and then with a small amount of ethanol.

  • Drying: Allow the crystals to air dry.

ParameterValue/RangeRationale
Temperature 120-180 °CProvides the necessary energy to overcome the kinetic barriers of forming extended, crystalline structures. The specific temperature can influence the final crystal phase.
Time 24-72 hoursAllows for the slow growth of well-ordered crystals.
pH (optional) Can be adjusted with acids or basesThe pH can influence the deprotonation state of the ligand and the coordination environment of the metal ion, leading to different structural outcomes.

PART 2: Characterization of the Synthesized Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the 4-Nitro-2-pyridinecarboxylic acid ligand to the metal center.

Expected Spectral Changes Upon Coordination:

  • Carboxylate Group: The strong C=O stretching vibration of the free carboxylic acid (typically around 1700-1730 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

  • Pyridine Ring: Vibrations associated with the pyridine ring may shift slightly upon coordination of the pyridine nitrogen to the metal ion.

  • Nitro Group: The symmetric and asymmetric stretching vibrations of the nitro group (typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively) are also expected to be present.

  • M-O and M-N Bonds: New, weaker bands may appear in the far-IR region (below 600 cm⁻¹) corresponding to the stretching vibrations of the newly formed metal-oxygen and metal-nitrogen bonds.

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Wavenumber (cm⁻¹) in Complex
O-H (carboxylic acid)3200-2500 (broad)Absent (if deprotonated)
C=O (carboxylic acid)1730-1700Absent (if deprotonated)
νₐₛ(COO⁻)-1650-1550
νₛ(COO⁻)-1450-1380
C=N, C=C (pyridine ring)1600-1400Shifts upon coordination
νₐₛ(NO₂)~1550Minor shifts
νₛ(NO₂)~1350Minor shifts
M-O-< 600
M-N-< 500
Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the three-dimensional structure of a crystalline metal complex. It provides precise information on:

  • The coordination number and geometry of the central metal ion.

  • The coordination modes of the 4-Nitro-2-pyridinecarboxylic acid ligand.

  • Bond lengths and angles within the complex.

  • The presence of coordinated or lattice solvent molecules.

  • The overall crystal packing and any supramolecular interactions (e.g., hydrogen bonding, π-π stacking).

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complexes and the presence of solvent molecules. A typical TGA curve for a hydrated metal complex will show an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.

UV-Vis Spectroscopy

Electronic absorption spectra in the ultraviolet and visible regions can provide insights into the electronic structure of the metal complexes. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed.

PART 3: Potential Applications

The unique structural and electronic features of metal complexes with 4-Nitro-2-pyridinecarboxylic acid hydrate suggest a range of potential applications.

  • Medicinal Chemistry: The presence of the nitro group and the ability to chelate metal ions make these complexes interesting candidates for evaluation as anticancer and antimicrobial agents. The coordination to a metal ion can enhance the biological activity of the organic ligand.[3][5]

  • Materials Science: The ability of this ligand to form coordination polymers and MOFs opens up possibilities in areas such as gas storage, separation, and catalysis. The nitro group can also serve as a site for post-synthetic modification.

  • Luminescent Materials: Lanthanide complexes with this ligand could exhibit interesting photoluminescent properties, with potential applications in sensing and imaging.[7]

Conclusion

The synthesis of metal complexes with 4-Nitro-2-pyridinecarboxylic acid hydrate offers a fertile ground for the development of new materials with tailored properties. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to explore this exciting area of coordination chemistry. The interplay between the metal ion, the versatile coordination of the ligand, and the electronic influence of the nitro group provides a rich parameter space for the rational design of functional metal complexes.

References

  • Zeng, Q., et al. (2022). Copper(II) complexes using 4-Cl-3-NB as the main ligand and 1,10-phenantroline. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • Adeleke, A. A., et al. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes.
  • Hildebrandt, J., et al. (2024).
  • Subramanian, P. S., et al. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
  • Ezhilarasu, T., et al. (2019). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
  • BenchChem. (2025).
  • Rehder, D. (2023). The Biological Applications of Metals and Metal Complexes. MDPI.
  • Mondal, S., et al. (2021). Study of four new Cd(II) metal-organic frameworks: Syntheses, structures, and highly selective sensing for 4-nitrophenol.
  • Chen, J., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Methodology.
  • Warra, A. A. (2011). A review on metal-organic framework: Synthesis, properties and ap-plication. Journal of Chemical and Pharmaceutical Research.
  • Dadhich, S., & Mukkamala, S. B. (2015). Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Al-Hamdani, A. A. S., & Hamoodah, R. G. (2023). Synthesis, Characterization, and Thermal Analysis of a New Acidicazo Ligand's Metal Complexes. Baghdad Science Journal.
  • Büyükkıdan, N. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark.
  • Mondal, T., et al. (2022).
  • Ghosh, S. K., et al. (2007). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions.

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Method

The Strategic Utility of 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Nitro-2-pyridinecarboxylic acid hydrate, a readily available and versatile reagent, has emerged as a valuable scaffold for the synthesis of a diverse array of functionalized pyridines, fused heterocyclic systems, and coordination complexes. Its unique electronic and structural features, characterized by the electrophilic nature of the pyridine ring enhanced by the nitro group and the synthetic handle of the carboxylic acid, offer a rich platform for chemical manipulation. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

4-Nitro-2-pyridinecarboxylic acid possesses two key functional groups that dictate its reactivity: the nitro group at the 4-position and the carboxylic acid at the 2-position. The electron-withdrawing nature of both substituents renders the pyridine ring susceptible to nucleophilic attack, while also influencing the acidity of the carboxylic acid. The strategic manipulation of these groups unlocks a variety of synthetic pathways.

Application

Application Note: Robust Protocols for Amide Coupling with 4-Nitro-2-pyridinecarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the successful amide coupling of 4-Nitro-2-pyridinecarboxylic acid hydrate, a challenging s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the successful amide coupling of 4-Nitro-2-pyridinecarboxylic acid hydrate, a challenging substrate due to its electronic properties. We present detailed, field-proven protocols employing common coupling reagents, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. This document is intended to empower researchers to efficiently synthesize a diverse range of amide derivatives from this versatile building block.

Introduction: Navigating the Challenges of 4-Nitro-2-pyridinecarboxylic Acid Hydrate in Amide Synthesis

4-Nitro-2-pyridinecarboxylic acid, also known as 4-nitropicolinic acid, is a valuable building block in medicinal chemistry and materials science.[1] Its pyridine core and nitro-functionalization offer unique electronic and structural features. However, the strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the carboxylic acid, presenting unique challenges for amide bond formation. This guide provides a systematic approach to overcoming these hurdles, ensuring high-yielding and reproducible amide synthesis.

The primary challenge arises from the electronic-deficient nature of the pyridine ring, which can affect the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. Therefore, the choice of coupling reagent and reaction conditions is critical for success.[2][3] This document will explore two robust protocols, one utilizing the widely-used carbodiimide reagent EDC in conjunction with activating agents, and another employing the highly efficient uronium-based reagent HATU.

Key Properties of 4-Nitro-2-pyridinecarboxylic Acid Hydrate:

PropertyValueSource
Molecular Formula C6H4N2O4·xH2O[1]
Molecular Weight 168.11 g/mol (anhydrous)[1]
Appearance Solid[2]
CAS Number 13509-19-8[1]

Reaction Mechanism: Activating the Carboxyl Group for Amide Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Carbodiimide-Mediated Activation (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to an inactive N-acylurea. To prevent this and to minimize racemization in the case of chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to form the desired amide.[4]

Uronium-Based Activation (HATU)

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with the amine to yield the amide product with high efficiency, even for challenging substrates.[5]

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 4-Nitro-2-pyridinecarboxylic acid hydrate. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • 4-Nitro-2-pyridinecarboxylic acid hydrate

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 4-Nitro-2-pyridinecarboxylic acid hydrate (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the addition of DIPEA or TEA (2.5 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-Nitro-2-pyridinecarboxylic acid hydrate and HOBt in anhydrous solvent prep2 Add amine and base (DIPEA/TEA) prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add EDC portion-wise react1->react2 react3 Warm to RT and stir for 12-24h react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Dilute with DCM react4->workup1 workup2 Wash with NaHCO3 and Brine workup1->workup2 workup3 Dry over Na2SO4/MgSO4 workup2->workup3 workup4 Filter and Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1

Figure 1: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for sterically hindered amines or when Protocol 1 gives low yields.

Materials:

  • 4-Nitro-2-pyridinecarboxylic acid hydrate

  • Amine of choice

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 4-Nitro-2-pyridinecarboxylic acid hydrate (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-Nitro-2-pyridinecarboxylic acid hydrate in anhydrous solvent prep2 Add amine and DIPEA prep1->prep2 react1 Add HATU at RT prep2->react1 react2 Stir for 2-16h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Dilute with Ethyl Acetate react3->workup1 workup2 Wash with Water, NaHCO3, and Brine workup1->workup2 workup3 Dry over Na2SO4/MgSO4 workup2->workup3 workup4 Filter and Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1

Figure 2: Workflow for HATU mediated amide coupling.

Troubleshooting and Optimization

The unique properties of 4-Nitro-2-pyridinecarboxylic acid hydrate may lead to specific challenges. This section provides guidance on how to address them.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete dissolution of the carboxylic acid.Use a more polar solvent like DMF. Gentle heating may be required, but monitor for potential degradation.
Deactivation of the coupling reagent by the nitro group.Use a more powerful coupling reagent like HATU. Increase the stoichiometry of the coupling reagent and additives.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Use a stronger, non-nucleophilic base like DBU (in small amounts) to fully deprotonate the amine.
Formation of Side Products Epimerization of chiral amines.Perform the reaction at lower temperatures (0 °C to room temperature). Ensure the use of HOBt or other racemization-suppressing additives.
Reaction at the nitro group.This is generally unlikely under standard amide coupling conditions. Confirm the structure of the side product by mass spectrometry and NMR.
Difficult Purification Water-soluble byproducts from EDC.Perform thorough aqueous work-up.
Product is highly polar and remains in the aqueous layer.Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol.
Product co-elutes with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina).

Conclusion

The protocols and insights provided in this application note offer a robust framework for the successful amide coupling of 4-Nitro-2-pyridinecarboxylic acid hydrate. By understanding the underlying chemical principles and potential challenges, researchers can confidently utilize this versatile building block to synthesize novel molecules for a wide range of applications in drug discovery and materials science. Careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring are key to achieving high yields and purity.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • 4-Nitropicolinic Acid | C6H4N2O4 | CID 2762825. PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • 21.7: Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

  • US Patent for Carboxylic acid amides and method for their preparation.
  • US Patent for Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • WO Patent for Improved catalytic process for production of pyridine carboxylic acid amides.
  • Coupling Reagents. AAPPTEC. [Link]

  • Org. Synth. 2012, 89, 432. Organic Syntheses. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic 4-Nitro-2-pyridinecarboxylic Acid Hydrate

Answering the user's request. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for handling 4-N...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for handling 4-Nitro-2-pyridinecarboxylic acid hydrate. Its hygroscopic nature presents a significant, yet manageable, challenge in experimental workflows. This document moves beyond simple instructions to explain the underlying scientific principles, ensuring your experiments are both accurate and reproducible.

Part 1: Understanding the Core Challenge

This section addresses the fundamental properties of 4-Nitro-2-pyridinecarboxylic acid hydrate and the direct consequences of its affinity for water.

FAQ 1: What is 4-Nitro-2-pyridinecarboxylic acid hydrate and why is it hygroscopic?

4-Nitro-2-pyridinecarboxylic acid is a pyridine derivative containing both a carboxylic acid group and a nitro group. The "hydrate" form indicates that water molecules are already incorporated into its crystal lattice.

Its hygroscopicity—the tendency to absorb moisture from the atmosphere—is driven by the polar nature of its functional groups[1]. The carboxylic acid (-COOH) and nitro (-NO₂) groups, along with the nitrogen in the pyridine ring, can form hydrogen bonds with atmospheric water molecules. This interaction is strong enough to draw water vapor from the air into the solid material, increasing its total mass and water content over time[2].

PropertyValueSource
Chemical Formula C₆H₄N₂O₄
Molar Mass (Anhydrous) 168.11 g/mol
CAS Number 13509-19-8
Appearance Solid (Crystal - Powder)[3]
Storage Temperature Controlled room temperature
FAQ 2: What are the critical consequences of improper handling?

Failing to control moisture exposure can compromise experimental integrity in several ways:

  • Inaccurate Stoichiometry : The most immediate issue is inaccurate weighing. As the compound absorbs water, its measured mass increases[4]. If you weigh out 100 mg of the compound, an unknown portion of that mass is water, not the active molecule. This leads to significant errors in molar calculations, affecting reaction stoichiometry and leading to inconsistent yields or incomplete reactions.

  • Altered Solubility : The presence of excess, unquantified water can change the compound's solubility profile, especially in organic solvents. This can lead to difficulties in preparing stock solutions, unexpected precipitation, or the formation of multiphasic systems[5].

  • Chemical Degradation and Side Reactions : Water is a reactive molecule that can act as a nucleophile or a base in many organic reactions[6]. Its presence can lead to hydrolysis of sensitive reagents or intermediates. For nitroaromatic compounds, water can sometimes participate in degradation pathways, compromising the purity of the final product[7][8].

  • Poor Reproducibility : The variable and uncontrolled amount of absorbed water makes it nearly impossible to reproduce experiments accurately. Batches prepared on a low-humidity day will behave differently from those prepared on a high-humidity day, undermining the reliability of your results[9].

Part 2: Troubleshooting Guide: From Problem to Protocol

This section is structured around common experimental problems, linking them to the hygroscopic nature of the material and providing actionable solutions.

Issue 1: My quantitative results are inconsistent, and I suspect weighing errors.

This is the most common problem when working with hygroscopic materials. A continuous upward drift in the balance reading is a clear indicator of moisture absorption[4][10].

Illustrative Data: Impact of Humidity on Measured Mass The following table provides a conceptual illustration of how the measured mass of a 100 mg sample of a hygroscopic compound can change when exposed to different ambient relative humidity (RH) levels.

Time (minutes)Mass at 20% RH (mg)Mass at 50% RH (mg)Mass at 80% RH (mg)
0100.00100.00100.00
2100.15100.45101.10
5100.28100.98102.55
10100.40101.65104.30
Note: This data is for illustrative purposes to demonstrate the principle of water absorption.

The appropriate handling procedure depends on the available laboratory equipment. Use the following workflow to guide your decision-making process.

G start Start: Need to weigh 4-Nitro-2-pyridinecarboxylic acid hydrate glovebox_q Is a glovebox with an integrated balance available? start->glovebox_q use_glovebox Protocol 1A: Weigh directly inside the glovebox (<1 ppm H₂O). glovebox_q->use_glovebox  Yes desiccator_q Is a balance enclosure or dessicator available for the balance pan? glovebox_q->desiccator_q No end_node Proceed with experiment use_glovebox->end_node use_desiccator Protocol 1B: Use 'Weighing by Difference' method. Minimize exposure time. desiccator_q->use_desiccator  Yes open_bench Warning: High Risk of Error. Weigh quickly on open bench. Accept lower accuracy. desiccator_q->open_bench No use_desiccator->end_node open_bench->end_node

Caption: Decision workflow for weighing hygroscopic compounds.

This protocol details the "weighing by difference" method, which is highly recommended when a glovebox is not available[10].

  • Preparation : Place a sealed vial containing the 4-Nitro-2-pyridinecarboxylic acid hydrate into a desiccator to equilibrate to the balance room temperature. This prevents temperature-related air currents from affecting the balance[4].

  • Initial Weighing : Place the sealed vial on the analytical balance and record its mass to the highest precision (e.g., Mass 1).

  • Transfer : Remove the vial from the balance. Quickly uncap it and use a clean spatula to transfer an approximate amount of the solid into your receiving vessel (e.g., a round-bottom flask). Work swiftly to minimize air exposure.

  • Final Weighing : Immediately reseal the original vial, wipe it with a lint-free tissue to remove any fingerprints, and place it back on the balance. Record the new, lower mass (e.g., Mass 2)[11].

  • Calculation : The exact mass of the transferred solid is the difference between the two measurements (Mass Transferred = Mass 1 - Mass 2). This value is free from the influence of water absorbed during the transfer process.

Issue 2: My reaction fails, or I observe unexpected byproducts.

Unaccounted-for water can act as a competing reagent, particularly in reactions sensitive to nucleophiles or moisture. For instance, if you are converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), any water present will react with the SOCl₂ and also potentially hydrolyze the desired product back to the carboxylic acid.

This diagram illustrates how water can interfere in a hypothetical esterification reaction, leading to a reduced yield of the desired ester.

G Reagents 4-Nitro-2-pyridinecarboxylic acid + Alcohol (R-OH) + Acid Catalyst Desired_Reaction Desired Reaction: Esterification Reagents->Desired_Reaction Side_Reaction Side Reaction: Reversible Hydrolysis Reagents->Side_Reaction Water Absorbed H₂O (Unknown Moles) Water->Side_Reaction Competes with Alcohol Ester Desired Product: Ester Desired_Reaction->Ester Reduced_Yield Reduced Yield & Equilibrium Shift Side_Reaction->Reduced_Yield Ester->Side_Reaction Hydrolysis

Caption: Water's role in promoting side reactions.

To mitigate this, you must determine the water content of your starting material or use rigorously dried solvents.

Karl Fischer (KF) titration is the gold standard for accurately quantifying water content in a sample[12][13]. Both volumetric and coulometric methods are suitable, with the coulometric method being ideal for very low water content (ppm to 5%)[13].

  • System Preparation : Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint to remove any ambient moisture in the solvent.

  • Sample Preparation : In a controlled environment (ideally a glovebox), accurately weigh a sample of the 4-Nitro-2-pyridinecarboxylic acid hydrate[14][15]. The sample size depends on the expected water content and the titrator's sensitivity.

  • Injection : Quickly and carefully introduce the weighed sample into the KF titration vessel. Ensure a tight seal is maintained to prevent atmospheric moisture from entering. For solid samples, direct injection is preferred. If solubility is an issue, the sample can be dissolved in a suitable anhydrous co-solvent (e.g., anhydrous pyridine or methanol) before injection, though a solvent blank must be run.

  • Titration : Start the titration. The instrument will automatically titrate the sample with the KF reagent until all water has reacted, detecting the endpoint amperometrically[13].

  • Calculation : The instrument's software will calculate the amount of water in micrograms or milligrams. Express this as a weight percentage of the total sample mass.

  • Correction : Use the determined water percentage to correct the mass of the compound used in your experiments, ensuring all stoichiometric calculations are based on the mass of the anhydrous compound.

Part 3: General FAQs

  • Q: How should I properly store 4-Nitro-2-pyridinecarboxylic acid hydrate?

    • A: Store the compound in a tightly sealed container. For added protection, place this primary container inside a secondary container, such as a desiccator with a suitable desiccant (e.g., silica gel or Drierite)[2]. Store in a cool, dry place away from direct sunlight[16].

  • Q: Can I dry the compound in a vacuum oven to remove absorbed water?

    • A: This is possible but must be done with caution. You need to know the compound's thermal stability to avoid decomposition. Check the Safety Data Sheet (SDS) or literature for melting point and decomposition temperature[3]. Gentle heating (e.g., 40-50 °C) under high vacuum for several hours is a common approach. However, you risk removing the water of hydration, which would alter the compound's formula weight. The best practice is to quantify the water content via Karl Fischer titration and use the material as is, correcting for the water content in your calculations[17].

  • Q: What are the primary safety hazards associated with this compound?

    • A: According to safety data, similar compounds can cause skin and serious eye irritation[3][18]. Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[16][19]. Avoid creating dust, as inhalation may cause respiratory irritation[18].

References

  • PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet. [Link]

  • Savage, P. E. (2002). Roles of Water for Chemical Reactions in High-Temperature Water. Chemical Reviews, 99(2), 603-622. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. PubChem. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Codefine. (2026). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. [Link]

  • Pérez-Pantoja, D., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 646-673. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-pyridinecarboxylic Acid. PubChem. [Link]

  • Tan, S. P., & Kha, T. C. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(8), 759. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Operation Of Glove Boxes. [Link]

  • CAS. (2025). How water could replace some organic solvents and make chemical reactions greener. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

  • Cheméo. (n.d.). 4-Pyridinecarboxylic acid. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • UW–Madison News. (2012). In chemical reactions, water adds speed without heat. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Hanna Instruments. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • Block Scientific. (2014). Good Weighing Practices in Laboratories. [Link]

  • MTI Corporation. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4225-4239. [Link]

  • Deakin University. (n.d.). Water. [Link]

  • Nichols, L. (2024). 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. [Link]

  • Bai, Y., et al. (2008). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Applied Microbiology and Biotechnology, 81(5), 945-954. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. [Link]

  • CN Tech. (2025). Inert gloveboxes: Maintaining controlled environments in the lab. [Link]

  • Simon, M.-O., & Li, C.-J. (2012). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 41(4), 1415-1427. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Metal Complexation with 4-Nitro-2-pyridinecarboxylic Acid Hydrate

Welcome to the advanced technical support hub for coordination chemistry involving 4-Nitro-2-pyridinecarboxylic acid hydrate (also known as 4-nitropicolinic acid hydrate). This guide is engineered for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for coordination chemistry involving 4-Nitro-2-pyridinecarboxylic acid hydrate (also known as 4-nitropicolinic acid hydrate). This guide is engineered for researchers and drug development professionals who require precise control over metallo-pharmaceutical synthesis, catalyst design, or supramolecular assembly.

Unlike simple aliphatic ligands, 4-nitropicolinic acid presents unique stereoelectronic challenges. The strong electron-withdrawing nature of the 4-nitro group fundamentally alters the basicity of the pyridine nitrogen, while the presence of lattice water (hydrate) introduces stoichiometric and competitive binding variables[1]. This guide dissects the causality behind common synthetic failures and provides self-validating protocols to ensure reproducible complexation.

Quantitative Troubleshooting Matrix

To achieve thermodynamic stability and high crystalline yields, specific physicochemical parameters must be strictly controlled. The table below summarizes the critical quantitative data required to prevent and troubleshoot complexation failures.

ParameterTarget RangeConsequence of DeviationCorrective Action
Ligand Solution pH 3.5 – 5.0< 2.8: Ligand remains protonated; no coordination.> 6.5: Competitive formation of insoluble metal hydroxides.Titrate carefully with 0.1 M KOH or NaOH prior to metal addition.
Stoichiometry (M:L) 1 : 2.05Excess Metal: Drives formation of mixed hydroxo-complexes.Excess Ligand: Unreacted ligand co-precipitates with the complex.Recalculate ligand mass to explicitly include the hydrate water (MW = 186.13 g/mol ).
Solvent Dielectric 30 – 45Highly Aqueous: Hydration sphere outcompetes the ligand.Pure Organic: Ligand fails to dissolve completely.Use a 50:50 (v/v) Methanol/Water or Ethanol/Water co-solvent system.
Reaction Temperature 60 – 75 °C< 60 °C: Kinetic trapping yields amorphous precipitates.> 80 °C: Risk of metal-mediated nitro group reduction.Execute reactions in a thermostated oil bath with continuous stirring.

Mechanistic FAQs: The "Why" Behind the Workflow

Q1: Why am I getting extremely low yields of my metal complex despite using a standard 1:2 (Metal:Ligand) stoichiometric ratio? The Causality: The most common error is ignoring the hydrate. 4-Nitropicolinic acid is frequently supplied as a monohydrate[2]. The anhydrous molecular weight is 168.11 g/mol , but the monohydrate is 186.13 g/mol [3]. If you calculate your mass based on the anhydrous form, you are introducing a ~10% deficit in ligand concentration. Furthermore, the predicted pKa​ of the carboxylic acid is 2.88±0.10 [3][4]. If the pH of your solution drops below this threshold during the addition of an acidic metal salt (like CuCl2​ or FeCl3​ ), the ligand protonates and loses its ability to bind the metal, halting the self-assembly process.

Q2: My complex precipitates, but elemental analysis and X-ray crystallography show unexpected oxygen/hydrogen ratios. Is the hydrate interfering? The Causality: Yes. Water is not just a spectator; it is a competitive ligand. In the crystal structure of 4-nitropicolinic acid monohydrate, the water molecules form extensive hydrogen-bonding networks[2]. During complexation, especially with hard Lewis acids (e.g., Zn2+ , Tc(I) ), the water from the hydrate can coordinate directly to the metal center to satisfy its coordination sphere (forming an octahedral complex instead of a square planar one)[5]. To prevent this, the ligand must be pre-dried, or the reaction must be driven thermodynamically in a solvent system that favors the N,O-bidentate chelation over aquo-ligands.

Q3: How does the 4-nitro group affect the stability of the complex compared to unsubstituted picolinic acid? The Causality: The −NO2​ group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the pyridine ring, significantly reducing the basicity (and thus the σ -donor capability) of the pyridine nitrogen[6]. Consequently, 4-nitropicolinic acid forms thermodynamically weaker complexes than unsubstituted picolinic acid. This electronic deficiency means that complexation is highly sensitive to competitive ligands in the solvent (like DMF or H2​O ) and requires elevated temperatures to overcome the activation energy barrier for displacing the metal's primary solvation sphere.

Visualizing the Coordination Logic

The following diagrams map out the logical pathways for successful synthesis and troubleshooting.

Workflow A Ligand Prep (Hydrate) B Dehydration (Vacuum/Heat) A->B Remove H2O C C B->C Base addition D Metal Addition (M2+ Salts) C->D Coordination E Crystallization (Complex) D->E Self-assembly

Workflow for the systematic synthesis of metal complexes with 4-nitropicolinic acid hydrate.

Troubleshooting Issue Issue: Low Yield / No Precipitation CheckPH Check Solution pH Issue->CheckPH PHLow pH < 2.8 (Ligand Protonated) CheckPH->PHLow PHHigh pH 3.5 - 5.0 (Ligand Deprotonated) CheckPH->PHHigh AddBase Add 0.1M KOH/NaOH PHLow->AddBase CheckSolv Check Solvent System PHHigh->CheckSolv Aqueous High H2O Content (Competitive Binding) CheckSolv->Aqueous OrgSolv Switch to 50% MeOH Aqueous->OrgSolv

Decision tree for troubleshooting low yields during 4-nitropicolinic acid complexation.

Validated Experimental Methodology

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the chemical state of the system is correct before proceeding to the next step.

Protocol: Synthesis of Bis(4-nitropicolinato)copper(II) / zinc(II) Complexes

Step 1: Stoichiometric Mass Correction & Dehydration

  • Weigh the 4-nitro-2-pyridinecarboxylic acid hydrate. Calculate the required moles assuming a molecular weight of 186.13 g/mol (monohydrate).

  • Optional but recommended: To remove lattice water and ensure absolute stoichiometric precision, dry the ligand in a vacuum oven at 60 °C for 12 hours prior to use.

Step 2: Ligand Dissolution and Activation

  • Suspend 2.05 equivalents of the ligand in a 50:50 (v/v) mixture of Methanol and ultra-pure Water (approx. 20 mL per mmol of ligand).

  • Heat the suspension gently to 50 °C with continuous magnetic stirring.

  • Dropwise, add a 0.1 M solution of KOH until the ligand fully dissolves.

  • Self-Validation Checkpoint 1: Measure the pH. It must be strictly between 4.0 and 4.5. If the pH exceeds 5.0, add trace amounts of un-neutralized ligand to bring it back down. This ensures the ligand is deprotonated (active) without risking metal hydroxide formation later.

Step 3: Metal Coordination

  • Dissolve 1.0 equivalent of the metal salt (e.g., Cu(NO3​)2​⋅3H2​O or Zn(OAc)2​⋅2H2​O ) in 10 mL of Methanol.

  • Add the metal solution dropwise to the activated ligand solution over 15 minutes. A color change (e.g., to deep blue/green for Copper) or immediate microcrystalline precipitation should occur.

  • Raise the temperature to 70 °C and reflux the mixture for 2 hours. This provides the activation energy necessary for the weaker pyridine nitrogen to displace solvent molecules and form the thermodynamically stable chelate ring.

Step 4: Isolation and Self-Validation

  • Allow the reaction to cool slowly to room temperature over 4 hours to promote high-quality crystal growth.

  • Filter the precipitate under vacuum, wash sequentially with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL), and dry under vacuum.

  • Self-Validation Checkpoint 2 (FT-IR Spectroscopy): Run an IR spectrum of the dried complex. Compare it to the free ligand. The asymmetric carboxylate stretch ( νas​(COO−) ), which appears around 1700 cm−1 in the free protonated acid, must shift to a lower frequency (typically 1630–1650 cm−1 ). This shift is the definitive proof of successful N,O-bidentate coordination[1].

References

  • Constable, E. C., Housecroft, C. E., Kariuki, B. M., & Mahmood, A. (2006). Synthesis, crystal and molecular structure of 4-nitropicolinic acid monohydrate. Supramolecular Chemistry, 18, 299–303. Retrieved from [Link]

  • ACS Publications. [Tc(OH2)(CO)3(PPh3)2]+: A Synthon for Tc(I) Complexes and Its Reactions with Neutral Ligands. Inorganic Chemistry. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Stability Comparison Guide: Nitropyridinecarboxylic Acids

Nitropyridinecarboxylic acids are highly versatile building blocks in medicinal chemistry, agrochemical development, and materials science. However, their utility is frequently complicated by distinct instability profile...

Author: BenchChem Technical Support Team. Date: March 2026

Nitropyridinecarboxylic acids are highly versatile building blocks in medicinal chemistry, agrochemical development, and materials science. However, their utility is frequently complicated by distinct instability profiles. As an application scientist, understanding the structural causality behind their degradation is critical for optimizing synthetic routes and storage conditions.

The stability of these compounds is entirely dictated by the relative positions of the carboxylic acid (-COOH) and the nitro (-NO2) groups on the pyridine ring. This guide provides an objective, data-driven comparison of their thermal and chemical stabilities, grounded in established mechanistic principles.

Mechanistic Overview of Degradation Pathways

Nitropyridinecarboxylic acids primarily degrade via two distinct mechanisms: Thermal Decarboxylation and Nucleophilic Aromatic Substitution (SNAr) .

Thermal Decarboxylation (The Hammick Mechanism)

The historical synthesis and thermal profiling of all ten isomeric nitropyridinecarboxylic acids revealed that decarboxylation temperatures vary wildly depending on the isomer[1]. The 2-pyridinecarboxylic acids (nitropicolinic acids) are uniquely unstable under thermal conditions due to the Hammick mechanism .

In this pathway, the pyridine nitrogen accepts a proton from the adjacent 2-carboxyl group, forming a zwitterion. The subsequent loss of CO₂ generates a highly reactive pyridinium ylide[2]. The presence of an electron-withdrawing nitro group accelerates this decarboxylation in the acid form by reducing the bond order between the carboxyl group and the aromatic ring, while simultaneously stabilizing the resulting ylide intermediate[2].

HammickMechanism A Nitropicolinic Acid (Neutral) B Zwitterion (N-Protonated) A->B Proton Transfer C Pyridinium Ylide Intermediate B->C Thermal Decarboxylation D Nitropyridine + CO2 C->D Protonation

Fig 1. Hammick decarboxylation pathway of nitropicolinic acids via a zwitterionic intermediate.

Chemical Instability (SNAr Susceptibility)

The pyridine ring is inherently electron-deficient, and the addition of a nitro group exacerbates this. When the -NO2 group is positioned ortho (positions 2 or 6) or para (position 4) to the pyridine nitrogen, it becomes a highly activated leaving group. Under basic or nucleophilic conditions (e.g., aqueous NaOH, amines), these isomers undergo rapid SNAr, converting the nitropyridine into a hydroxypyridine or aminopyridine derivative. Nitro groups in the meta positions (3 or 5) lack this resonance stabilization with the ring nitrogen and are highly stable against nucleophilic attack.

Isomer Stability Comparison Data

The following table synthesizes the stability profiles of the major nitropyridinecarboxylic acid classes based on their structural electronics.

Isomer ClassRepresentative CompoundThermal Stability (Decarboxylation)Chemical Stability (SNAr)Primary Degradation Risk
Nitropicolinic Acids (2-COOH)4-Nitro-2-pyridinecarboxylic acidLow Rapid Hammick decarboxylation >95°C.Low Nitro is para to N; highly susceptible to hydrolysis.Thermal CO₂ loss & Alkaline hydrolysis
Nitropicolinic Acids (2-COOH)5-Nitro-2-pyridinecarboxylic acidLow Accelerated by electron-withdrawing -NO2.High Nitro is meta to N; resists nucleophilic attack.Thermal CO₂ loss
Nitronicotinic Acids (3-COOH)2-Nitro-3-pyridinecarboxylic acidHigh Cannot form Hammick zwitterion.Low Nitro is ortho to N; easily displaced by nucleophiles.Nucleophilic displacement of -NO2
Nitronicotinic Acids (3-COOH)5-Nitro-3-pyridinecarboxylic acidHigh Thermally stable >150°C.High Nitro is meta to N.Highly stable scaffold
Nitroisonicotinic Acids (4-COOH)2-Nitro-4-pyridinecarboxylic acidModerate Stable up to ~140°C.Low Nitro is ortho to N; highly activated.Nucleophilic displacement of -NO2

Experimental Workflows for Stability Profiling

To objectively validate the stability of a specific nitropyridinecarboxylic acid batch before utilizing it in a synthetic campaign, the following self-validating protocols must be executed.

StabilityWorkflow cluster_Thermal Thermal Stability cluster_Chemical Chemical Stability (SNAr) Start Select Nitropyridinecarboxylic Acid Isomers TGA TGA / DSC Analysis (Solid State) Start->TGA Hydro Alkaline Hydrolysis (0.1M NaOH) Start->Hydro Kinetic Aqueous Kinetics (pH Dependent) TGA->Kinetic Data Comprehensive Stability Profile Kinetic->Data LCMS LC-MS / UV Quantification Hydro->LCMS LCMS->Data

Fig 2. Experimental workflow for evaluating the thermal and chemical stability of isomers.

Protocol A: Thermal Decarboxylation Kinetics (Aqueous)

This protocol determines the pseudo-first-order rate constant ( kobs​ ) for decarboxylation.

  • Self-Validation Mechanism: By running the reaction across a pH gradient, you validate the Hammick mechanism. The degradation rate will peak near the isoelectric point (where the zwitterion concentration is maximized) and drop significantly at high pH (where the compound exists as an anion, which resists decarboxylation)[2].

  • Buffer Preparation: Prepare 0.1 M aqueous buffers at pH 1.0 (HCl/KCl), pH 4.0 (Acetate), and pH 10.0 (Carbonate).

  • Sample Initiation: Dissolve the target nitropyridinecarboxylic acid to a final concentration of 1.0 mM in each buffer.

  • Thermal Incubation: Seal the solutions in pressure-resistant glass vials and incubate in a thermomixer at 95 °C.

  • Sampling: Withdraw 50 µL aliquots at defined intervals (0, 15, 30, 60, 120, 240 mins). Immediately quench the reaction by transferring the aliquot into an ice-water bath.

  • Quantification: Analyze via HPLC-UV (C18 column, 254 nm, utilizing a 0.1% TFA in water/acetonitrile gradient) to quantify the remaining intact acid. Plot ln([A]t​/[A]0​) vs. time to extract kobs​ .

Protocol B: SNAr Hydrolytic Stability Assay

This protocol assesses the susceptibility of the nitro group to nucleophilic displacement by hydroxide ions.

  • Self-Validation Mechanism: Run 5-nitro-2-pyridinecarboxylic acid alongside your test compound as a negative control. Because its nitro group is meta to the pyridine nitrogen, it cannot form a resonance-stabilized Meisenheimer complex and will remain intact, proving that any observed degradation in ortho/para isomers is strictly due to SNAr geometry.

  • Stock Preparation: Prepare a 5.0 mM stock of the nitropyridinecarboxylic acid in anhydrous DMSO.

  • Reaction Initiation: Dilute the stock 1:10 into 0.1 M NaOH (aq) to achieve a final concentration of 0.5 mM.

  • Incubation: Incubate the mixture at 25 °C.

  • LC-MS Monitoring: Monitor the reaction continuously via LC-MS. The successful SNAr displacement of the -NO2 group by an -OH group will result in a distinct mass shift of -29 Da (Loss of NO₂ [46 Da] + Gain of OH [17 Da]).

  • Data Analysis: Calculate the half-life ( t1/2​ ) of the intact compound to establish its chemical stability window.

Conclusion & Selection Guide

When designing synthetic routes involving nitropyridinecarboxylic acids, the choice of isomer dictates the permissible reaction conditions:

  • Avoid 2-carboxylic acids (picolinic derivatives) if your downstream chemistry requires prolonged heating (>80°C), as they will rapidly decarboxylate. If you must use them, keep the pH high to maintain the carboxylate anion, which is thermally stable[2].

  • Avoid 2-, 4-, and 6-nitro isomers if your route involves strong aqueous bases or potent nucleophiles (e.g., primary amines), as the nitro group will be rapidly displaced.

  • The 5-nitro-3-pyridinecarboxylic acid represents the most robust scaffold, offering high resistance to both thermal decarboxylation and nucleophilic degradation.

References

  • Brown, E. V. (1954). Syntheses and Decarboxylation of the Isomeric Nitropyridinecarboxylic Acids. Journal of the American Chemical Society.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.

Sources

Comparative

A Comparative Guide to the Coordination Properties of 4-Nitro-2-pyridinecarboxylic Acid Hydrate and Other Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Ligand Design in Coordination Chemistry In the realms of medicinal chemistry, materials science, and catalysis, the ratio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ligand Design in Coordination Chemistry

In the realms of medicinal chemistry, materials science, and catalysis, the rational design of metal complexes is paramount. The therapeutic efficacy of metallodrugs, the photophysical properties of luminescent materials, and the efficiency of catalysts are all intrinsically linked to the coordination environment of the central metal ion. This environment is dictated by the electronic and steric properties of the surrounding ligands. Pyridinecarboxylic acids, particularly 2-pyridinecarboxylic acid (picolinic acid) and its derivatives, are a class of ligands that have garnered significant attention due to their versatile coordination modes and their presence in biologically relevant molecules.

This guide provides an in-depth technical comparison of the coordination properties of 4-Nitro-2-pyridinecarboxylic acid hydrate against a selection of other substituted picolinic acid ligands. By understanding how substituents on the pyridine ring influence coordination behavior, researchers can make more informed decisions in the design of novel metal complexes with tailored properties. We will delve into the expected coordination chemistry of our target molecule, supported by comparative experimental data from well-characterized analogues, and provide detailed protocols for the experimental techniques used to elucidate these properties.

Understanding the Coordination Landscape of Picolinic Acid Derivatives

The parent ligand, picolinic acid, is a bidentate chelating agent that coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[1][2] This N,O-bidentate coordination is a common motif in the crystal structures of numerous metal-picolinate complexes. The geometry and stability of these complexes can be significantly modulated by the introduction of substituents on the pyridine ring. These substituents can exert both electronic and steric effects, altering the ligand's donor strength, pKa, and spatial arrangement around the metal center.

4-Nitro-2-pyridinecarboxylic Acid Hydrate: An Electron-Deficient Ligand

While specific, comprehensive experimental data on the coordination complexes of 4-Nitro-2-pyridinecarboxylic acid hydrate is not extensively available in the current literature, we can predict its coordination behavior based on the well-established electronic effects of the nitro group. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.[3] This has several important implications for the coordination properties of the ligand.

Expected Coordination Properties:

  • Reduced Basicity: The electron-withdrawing nitro group is expected to decrease the electron density on both the pyridine nitrogen and the carboxylate oxygen atoms. This will lower the pKa of the carboxylic acid and reduce the Lewis basicity of the nitrogen atom, making it a weaker donor to the metal center compared to unsubstituted picolinic acid.

  • Altered Metal-Ligand Bond Strengths: The reduced donor strength of the nitrogen and oxygen atoms will likely result in longer and weaker coordination bonds with metal ions. This can impact the overall stability of the resulting metal complexes.

  • Potential for Alternative Coordination Modes: While N,O-chelation is the most probable coordination mode, the strong electron-withdrawing nature of the nitro group could, in some cases, favor monodentate coordination through the carboxylate group, especially with softer metal ions. Furthermore, the oxygen atoms of the nitro group itself could potentially engage in weak interactions with the metal center or adjacent complex molecules in the solid state.[4]

The hydrate form of the ligand suggests that water molecules may play a role in the crystal packing of the free ligand and could also be incorporated into the coordination sphere of metal complexes.

Comparative Ligand Analysis: A Spectrum of Electronic and Steric Effects

To contextualize the predicted properties of 4-Nitro-2-pyridinecarboxylic acid hydrate, we will compare it with a selection of other substituted picolinic acid derivatives for which experimental data is available.

LigandSubstituentElectronic EffectSteric EffectExpected Impact on Coordination
Picolinic Acid -HNeutral (Reference)MinimalForms stable N,O-chelated complexes.
4-Nitro-2-pyridinecarboxylic Acid 4-NO₂Strong Electron-WithdrawingMinimalWeaker N,O-chelation, potentially longer M-N and M-O bonds.
4-Chloro-2-pyridinecarboxylic Acid 4-ClElectron-Withdrawing (Inductive)MinimalWeaker coordination than picolinic acid, but stronger than the 4-nitro derivative.
4-Methoxy-2-pyridinecarboxylic Acid 4-OCH₃Electron-Donating (Resonance)MinimalEnhanced N,O-chelation, stronger M-N and M-O bonds.
6-Methyl-2-pyridinecarboxylic Acid 6-CH₃Weak Electron-Donating (Inductive)SignificantSteric hindrance from the methyl group may distort the coordination geometry and potentially weaken the M-N bond.[5]
Picolinic Acid N-oxide N-oxideElectron-Withdrawing (Inductive)MinimalCoordination primarily through the carboxylate and N-oxide oxygen atoms, forming a six-membered chelate ring.[6]

Experimental Protocols for Characterizing Coordination Properties

The following section details the key experimental workflows for synthesizing and characterizing metal complexes of pyridinecarboxylic acid ligands.

Synthesis of Metal Complexes

The synthesis of metal complexes with these ligands is typically carried out via a direct reaction between the ligand and a metal salt in a suitable solvent.

Workflow for Synthesis of a Metal-Picolinate Complex:

Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal_salt Dissolve Metal Salt in Solvent start->dissolve_metal_salt mix_solutions Mix Solutions and Stir dissolve_ligand->mix_solutions dissolve_metal_salt->mix_solutions adjust_ph Adjust pH (if necessary) mix_solutions->adjust_ph reaction React (with heating if required) adjust_ph->reaction cool Cool to Room Temperature reaction->cool crystallize Allow for Crystallization cool->crystallize filter Filter and Wash Crystals crystallize->filter dry Dry Crystals under Vacuum filter->dry end End dry->end

Caption: General workflow for the synthesis of a metal-picolinate complex.

Detailed Protocol:

  • Dissolution: Dissolve the pyridinecarboxylic acid ligand (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or water, 20 mL). In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or nitrate, 0.5 mmol) in the same solvent (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. If necessary, adjust the pH of the ligand solution with a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid. The reaction mixture may be heated to facilitate complex formation.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion of an anti-solvent.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a coordination complex.

Workflow for Single-Crystal X-ray Diffraction:

SCXRD_Workflow start Start select_crystal Select a Suitable Single Crystal start->select_crystal mount_crystal Mount Crystal on Diffractometer select_crystal->mount_crystal data_collection Collect Diffraction Data mount_crystal->data_collection data_processing Process Data (Integration, Scaling) data_collection->data_processing structure_solution Solve Structure (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Refine Structure (Least-Squares) structure_solution->structure_refinement validation Validate and Analyze Structure structure_refinement->validation end End validation->end

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector.[7]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods, and the structure is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[8]

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion.

  • Protocol: A small amount of the complex is mixed with KBr and pressed into a pellet. The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Interpretation: A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) upon coordination is a key indicator of metal-ligand bond formation. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex.

  • Protocol: A solution of the complex of known concentration is prepared in a suitable solvent. The UV-Vis spectrum is recorded over a specific wavelength range.[9]

  • Interpretation: The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, providing insights into the electronic structure and coordination geometry of the complex.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a classic method to determine the stability constants of metal complexes in solution.

Workflow for Potentiometric Titration:

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate a solution of the ligand and acid with the standard base solution, recording the pH at regular intervals. Repeat the titration with a solution containing the ligand, acid, and the metal salt.[10]

  • Data Analysis: Plot the pH versus the volume of base added for both titrations. The titration curves are then used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using established methods, such as the Bjerrum method.[11]

Conclusion: A Predictive Framework for Ligand Design

This guide has provided a comparative analysis of the coordination properties of 4-Nitro-2-pyridinecarboxylic acid hydrate and other substituted picolinic acid ligands. While direct experimental data for the title compound is limited, a predictive framework based on the strong electron-withdrawing nature of the nitro group has been established. This framework, when combined with the provided experimental data for analogous ligands and detailed characterization protocols, offers researchers a valuable tool for the rational design of novel metal complexes. The interplay of electronic and steric effects is a critical consideration in ligand design, and a thorough understanding of these principles is essential for advancing the fields of medicinal chemistry, materials science, and catalysis.

References

  • A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry. [Link]

  • A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid - DergiPark. [Link]

  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects - ResearchGate. [Link]

  • Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. [Link]

  • (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - ResearchGate. [Link]

  • Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands - ResearchGate. [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed. [Link]

  • The first crystal structures of two 2-D lead(II)-coordination polymers with picolinic acid N-oxide - Taylor & Francis. [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA - Rasayan Journal of Chemistry. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. [Link]

  • Interaction of picolinic acid N-oxide and its derivatives with cobalt(II) involving some selected ligands in aqueous medium. [Link]

  • Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid - PMC. [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone - International Journal of Research in Pharmacy and Allied Science. [Link]

  • Synthesis and crystal structure of a Mg(II) complex with 2,6-pyridinedicarboxylic acid. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. [Link]

  • SYNTHESIS AND CRYSTAL STRUCTURE OF A Mg(II) COMPLEX WITH 2,6-PYRIDINEDICARBOXYLIC ACID. [Link]

  • Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. - RJPBCS. [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. [Link]

  • Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy - CUNY. [Link]

  • Single-crystal X-ray Diffraction - SERC. [Link]

  • BSc Chemistry - e-PG Pathshala. [Link]

  • (PDF) Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O - ResearchGate. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • Picolinic acid - Wikipedia. [Link]

  • The first crystal structures of two 2-D lead(II)-coordination polymers with picolinic acid N-oxide and pseudohalides extended to 3-D networks by intermolecular interactions - Taylor & Francis. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. [Link]

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. [Link]

  • 10.3: UV/Vis and IR Spectroscopy - Chemistry LibreTexts. [Link]

  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids - Asian Publication Corporation. [Link]

  • FT-IR, 1HNMR, UV-vis studies on synthesized - RJ Wave. [Link]

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Validation

Analytical Method Validation for 4-Nitro-2-pyridinecarboxylic Acid Hydrate: A Comparative Guide

Introduction 4-Nitro-2-pyridinecarboxylic acid hydrate (commonly referred to as 4-nitropicolinic acid hydrate) is a highly specialized chemical intermediate critical to the synthesis of advanced active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Nitro-2-pyridinecarboxylic acid hydrate (commonly referred to as 4-nitropicolinic acid hydrate) is a highly specialized chemical intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), notably aminopyrimidinyl compounds that function as Janus Kinase (JAK) inhibitors[1].

Due to its highly polar nature, the presence of a reducible nitro group, and an ionizable carboxylic acid moiety, quantifying this compound and its process-related impurities demands rigorous analytical control. This guide objectively compares the performance of leading analytical modalities and provides a self-validating experimental protocol grounded in the latest [2].

Comparative Evaluation of Analytical Modalities

When dealing with a pyridine ring substituted with both electron-withdrawing nitro and carboxylic acid groups, the molecule exhibits significant polarity and pH-dependent ionization. The choice of analytical method dictates the reliability of the downstream data.

  • Reversed-Phase HPLC (RP-HPLC): The industry standard. Because the pKa of the picolinic acid moiety is low, standard neutral mobile phases result in poor retention and peak tailing on C18 columns. By lowering the pH to suppress ionization, RP-HPLC achieves excellent reproducibility and is widely recommended for routine release testing[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An emerging alternative for highly polar compounds. HILIC retains the ionized form of 4-nitropicolinic acid without requiring harsh acidic conditions, making it highly compatible with Mass Spectrometry (MS) detectors for trace impurity profiling.

  • Capillary Electrophoresis (CE): Offers high theoretical plate counts and rapid analysis times by separating analytes based on their charge-to-size ratio. However, it generally suffers from lower sensitivity and matrix intolerance compared to LC methods.

Table 1: Quantitative Performance Comparison of Analytical Modalities
ParameterRP-HPLC (UV)HILIC (MS)Capillary Electrophoresis (UV)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningElectrophoretic mobility
Sensitivity (LOD) ~0.05 µg/mL~0.005 µg/mL~0.5 µg/mL
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL1.0 - 200 µg/mL
Precision (%RSD) < 1.0%< 2.0%< 3.5%
Matrix Tolerance HighModerate (requires organic crash)Low (salt interference)
Best Application Routine QA/QC & ReleaseTrace Impurity ProfilingOrthogonal Validation

ICH Q2(R2) Validation Framework & Causality

A method is only as reliable as its validation framework. Under the [4], every analytical protocol must be designed to prove its own fitness for purpose.

  • Specificity: The method must distinguish the target compound from its degradation products (e.g., 4-amino-2-pyridinecarboxylic acid, resulting from nitro reduction). Causality: Conducting forced degradation studies (acid, base, peroxide, photolysis) ensures the primary peak is spectrally pure, preventing false-positive quantification.

  • Linearity & Range: Ensures the detector response is directly proportional to the concentration. Causality: Evaluating concentrations spanning 80-120% of the target guarantees accurate quantification across expected batch-to-batch variations[2].

  • Accuracy (Recovery): Validates that the measured value equals the true value. Causality: Spiking known amounts of the reference standard into a blank matrix confirms the absence of matrix-induced signal suppression.

Experimental Protocol: Validated RP-HPLC Method

To ensure maximum trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) and bracketing standards, any instrumental drift or column degradation is detected before data is reported.

Step 1: System and Mobile Phase Preparation
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a volatile ion-pairing agent and lowers the pH below the compound's pKa. This ensures the carboxylic acid remains fully protonated, maximizing hydrophobic retention on the C18 stationary phase.

  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nitro-aromatic chromophore).

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 4-Nitro-2-pyridinecarboxylic acid hydrate reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to create a 1.0 mg/mL stock solution. Note: Brief sonication (5 mins) is recommended to fully disrupt the hydrate crystal lattice.

  • Dilute to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000. Meeting these criteria proves the system is equilibrated and capable of precise quantification.

Step 4: Execution and Data Analysis

Inject the blank, the SST sequence, and the unknown samples. Integrate the peak at the established retention time (approximately 6.5 minutes). Calculate the concentration of the unknown samples using the linear regression equation derived from the validation calibration curve.

Validation Workflow Visualization

ValidationWorkflow Start Method Selection (RP-HPLC vs HILIC) Spec Specificity Testing (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (pH, Temp variations) Acc->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

ICH Q2(R2) Analytical Method Validation Workflow for 4-Nitropicolinic Acid.

References

  • US9663526B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

comparing the electrochemical properties of nitropyridine isomers

An in-depth understanding of the electrochemical properties of nitropyridine isomers is critical for researchers engaged in drug development, energetic materials, and advanced ligand design. The position of the nitro gro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the electrochemical properties of nitropyridine isomers is critical for researchers engaged in drug development, energetic materials, and advanced ligand design. The position of the nitro group on the pyridine ring (ortho, meta, or para to the nitrogen) fundamentally alters the molecule's electronic landscape, dictating its reduction potential, the stability of its radical anion, and its subsequent chemical reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the electronic causality behind the electrochemical behavior of 2-, 3-, and 4-nitropyridine, provide self-validating experimental protocols, and benchmark their performance to guide your synthetic and analytical workflows.

The Electronic Causality: Why Isomerism Matters

The electrochemical reduction of nitropyridines is governed by the electron-withdrawing nature of the pyridine nitrogen. Because the ring nitrogen is more electronegative than carbon, it exerts both an inductive pull and a mesomeric (resonance) effect.

  • 2-Nitropyridine and 4-Nitropyridine: The nitro group is conjugated directly with the ring nitrogen (ortho and para positions, respectively). This extended resonance stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, these isomers are thermodynamically easier to reduce (requiring a less negative potential) and form highly stable nitro radical anions[1].

  • 3-Nitropyridine: The nitro group is in the meta position. It only experiences the inductive effect of the ring nitrogen, lacking direct resonance stabilization. As a result, its LUMO is higher in energy, making it the most difficult isomer to reduce among the three.

Mechanistic Pathways of Nitropyridine Reduction

The reduction of nitropyridines is highly dependent on the proton availability in the solvent medium.

In aprotic media (e.g., dry acetonitrile), the reduction typically stops at the reversible one-electron transfer, forming a stable nitro radical anion ( ArNO2∙−​ ). This stability is actively exploited in designing redox-switchable coordinating ligands, where the radical anion state exhibits a dramatically enhanced affinity for metal cations like Ca2+ [2].

In protic media (e.g., aqueous buffers), the system undergoes a complex Electrochemical-Chemical-Electrochemical (ECE) mechanism[3]. The initial radical anion is rapidly protonated, driving further irreversible electron transfers that ultimately yield the hydroxylamine or aminopyridine derivative.

Electrochemical reduction pathway of nitropyridines in varying media.

Comparative Electrochemical Data

The table below summarizes the quantitative electrochemical metrics for the three isomers. Note how the resonance stabilization in the 2- and 4-positions shifts the reduction potentials positively compared to the 3-position.

IsomerElectronic Effect of Ring NReduction Potential (Aprotic, vs Ag/Ag+ )Reduction Potential (Protic, pH 7 vs NHE)Primary Product (Protic)
2-Nitropyridine Strong resonance (ortho) -0.86 V-Hydroxylamine / Amine
3-Nitropyridine Inductive only (meta) -1.10 V-Hydroxylamine
4-Nitropyridine Strong resonance (para) -0.80 V-0.19 VHydroxylamine

Data synthesized from established voltammetric studies on nitroaromatics and specific nitropyridine derivatives[2][4].

Validated Experimental Workflows

To ensure high-fidelity data and reproducible syntheses, the following protocols are designed as self-validating systems. Every choice of material and parameter serves a specific mechanistic purpose.

Protocol A: Diagnostic Cyclic Voltammetry (CV)

Objective: Determine the reversibility of the first electron transfer and calculate the exact reduction potential of the isomer.

  • Causality of Experimental Choice: We utilize a Glassy Carbon Electrode (GCE) rather than Platinum. Platinum exerts a strong electrocatalytic effect on proton reduction, which can cause background hydrogen evolution that masks the nitro reduction peaks at negative potentials. Acetonitrile (MeCN) is selected as the solvent to prevent rapid protonation of the radical anion, isolating the initial E step.

Step-by-Step Methodology:

  • Cell Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous MeCN as the supporting electrolyte. Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which is electroactive and will interfere with the nitro reduction signals.

  • Electrode Setup: Polish the GCE working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol. Use a Pt wire as the counter electrode and a non-aqueous Ag/Ag+ reference electrode.

  • Analyte Addition: Introduce the nitropyridine isomer to achieve a 1.0 mM concentration.

  • Acquisition: Scan cathodically from 0.0 V to -1.5 V at varying scan rates (10, 50, 100, 250, 500 mV/s).

  • Self-Validation (Internal Standard): After acquiring the analyte data, spike the solution with 1.0 mM Ferrocene. Run a final CV to capture the Fc/Fc+ redox couple. Reference all nitropyridine potentials against the observed Fc/Fc+ peak to correct for any reference electrode drift.

Self-validating experimental workflow for diagnostic cyclic voltammetry.

Protocol B: Controlled Potential Electrolysis (CPE)

Objective: Bulk electrochemical synthesis of aminopyridines from nitropyridines via the ECE pathway.

  • Causality of Experimental Choice: A reticulated vitreous carbon (RVC) working electrode is used to provide a massive surface-area-to-volume ratio. This ensures that the exhaustive electrolysis of the bulk solution completes within hours. An acidic aqueous buffer (e.g., pH 2) is chosen to supply the necessary protons to drive the reaction past the hydroxylamine intermediate all the way to the amine[3].

Step-by-Step Methodology:

  • Setup: Assemble an H-cell with a glass frit separating the anodic and cathodic compartments. Fill both with 0.1 M H2​SO4​ buffer.

  • Electrodes: Place the RVC working electrode and an Ag/AgCl reference in the cathodic chamber. Place a Pt mesh counter electrode in the anodic chamber.

  • Electrolysis: Add 10 mM of 4-nitropyridine to the cathodic chamber. Apply a constant potential 200 mV more negative than the cathodic peak potential determined via CV.

  • Self-Validation (Current Decay): Monitor the current over time. The reaction is deemed complete and self-validated when the current decays asymptotically to ≤1% of its initial starting value, indicating total consumption of the electroactive species.

Strategic Applications in Drug Design

Understanding these isomer-specific properties is not just an academic exercise; it directly impacts drug design and materials science.

The biological activity of many nitroaromatic drugs (such as anti-protozoan agents) relies on their enzymatic reduction to a reactive nitro radical anion[1]. Because 4-nitropyridine and 2-nitropyridine have more favorable reduction potentials (e.g., E7 = -0.190 V for 4-nitropyridine)[4], they are more readily reduced by flavoenzymes in vivo compared to the 3-isomer. Furthermore, the unique stability of the 2-nitropyridine radical anion has led to its recent adoption as a redox-switchable coordinating group, allowing researchers to dynamically control metal-ligand affinities simply by toggling the applied electrical potential[2].

References

  • J.A. Squella et al., "Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance", uchile.cl.
  • "Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper", ResearchGate.
  • "Remarkable enhancement of Ca 2+ affinity using a redox-switchable coordinating group", RSC.
  • "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity", NIH.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-pyridinecarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
4-Nitro-2-pyridinecarboxylic acid hydrate
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